molecular formula C7H12ClNO3S B3372217 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide CAS No. 879361-50-9

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Número de catálogo: B3372217
Número CAS: 879361-50-9
Peso molecular: 225.69 g/mol
Clave InChI: BOQBZSCQKJUSAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is a useful research compound. Its molecular formula is C7H12ClNO3S and its molecular weight is 225.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-5(8)7(10)9-6-2-3-13(11,12)4-6/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQBZSCQKJUSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed analysis of the potential mechanism of action for the compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. It is critical to note that, as of the time of this writing, there is no publicly available literature detailing the biological activity or specific molecular targets of this compound. Therefore, this guide puts forth a scientifically-grounded, hypothetical mechanism of action derived from a comprehensive analysis of its distinct chemical moieties: the 1,1-dioxidotetrahydrothien-3-yl (sulfolane) group and the 2-chloropropanamide group. We postulate that 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide functions as a covalent inhibitor , wherein the sulfolane moiety serves as a recognition element guiding the molecule to its protein target, and the 2-chloropropanamide acts as an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic residue within the target's active or allosteric site. This guide will deconstruct the evidence for this hypothesis and propose a clear experimental roadmap for its validation.

Introduction and Current Knowledge Gap

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is a specific chemical entity available from commercial suppliers for research purposes. [1][2][3]Its chemical structure combines a cyclic sulfone (sulfolane) with an alpha-chloro amide. While the individual components are known in medicinal chemistry, no studies have been published that investigate their combined effect in this particular arrangement. The absence of empirical data necessitates a theoretical approach to understanding its potential biological function. This guide aims to bridge this knowledge gap by providing a plausible, testable hypothesis for its mechanism of action.

Structural Analysis and a Postulated Mechanism of Action

The chemical architecture of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide suggests a bipartite functional design, a common strategy in the development of targeted covalent inhibitors.

Part A: The "Warhead" - The 2-Chloropropanamide Moiety

The 2-chloropropanamide fragment is a key feature suggesting a covalent mechanism of action. This functional group is a known, albeit weak, electrophile. [4]In the context of drug design, such "tunable" electrophiles are increasingly sought after for their ability to form covalent bonds with specific protein targets, often with greater selectivity and prolonged duration of action compared to non-covalent inhibitors.

The proposed mechanism of covalent modification involves the nucleophilic attack by an amino acid residue on the carbon atom bearing the chlorine. Cysteine, with its highly nucleophilic thiol group, is a common target for such electrophiles. The reaction would proceed via a nucleophilic substitution, resulting in the formation of a stable thioether linkage and the displacement of the chloride ion. This irreversible binding would lead to the permanent inactivation of the target protein.

A notable precedent for the reactivity of the 2-chloropropanamide moiety is found in the covalent inhibitor S-CW3554, which has been shown to selectively target and inhibit protein disulfide isomerase (PDI). [4] Below is a diagram illustrating the proposed covalent interaction:

G cluster_0 Protein Target cluster_1 Inhibitor cluster_2 Covalent Modification Target_Protein Target Protein with Nucleophilic Residue (e.g., Cysteine-SH) Covalent_Complex Irreversible Covalent Complex (Protein-S-Inhibitor) Target_Protein->Covalent_Complex Nucleophilic Attack (Displacement of Cl⁻) Inhibitor 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Inhibitor->Target_Protein Target Recognition

Caption: Proposed covalent inhibition by 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Part B: The "Carrier" - The 1,1-Dioxidotetrahydrothien-3-yl (Sulfolane) Moiety

The sulfolane ring is a polar, aprotic, and chemically stable moiety. In a potential drug molecule, it can serve several purposes:

  • Modulation of Physicochemical Properties: The sulfone group can enhance aqueous solubility and introduce a dipole moment, which can influence how the molecule interacts with its biological target and its overall pharmacokinetic profile.

  • Structural Scaffold: The rigid five-membered ring structure provides a defined three-dimensional orientation for the 2-chloropropanamide "warhead," which can be crucial for precise positioning within a binding pocket.

  • Target Recognition: The sulfolane moiety itself, through hydrogen bonding and dipole-dipole interactions, likely contributes to the non-covalent binding affinity and selectivity of the compound for its target protein.

While the pharmacology of many sulfolane derivatives is not extensively detailed in recent literature, older studies have investigated their biological effects. [5][6][7]More recent research has highlighted that various sulfolane derivatives possess anti-inflammatory, analgesic, and antiprotozoal activities. [8]Cyclic sulfones, in general, are recognized for their broad range of medicinal applications, including antimicrobial and anticancer activities. [9]

A Unified Hypothesis

We propose a two-step mechanism of action:

  • Reversible Binding: The inhibitor, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, first binds reversibly to the target protein. This initial binding is driven by non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the sulfolane moiety and the protein's binding pocket. This step is responsible for the inhibitor's selectivity.

  • Irreversible Covalent Bonding: Once optimally positioned, the electrophilic 2-chloropropanamide "warhead" is presented to a nearby nucleophilic amino acid residue (e.g., cysteine). This proximity facilitates the nucleophilic attack, leading to the formation of an irreversible covalent bond and subsequent inactivation of the protein.

Proposed Experimental Validation

To test this hypothesis, a systematic experimental workflow is required. The following protocols outline a logical progression to identify the target and confirm the mechanism of action.

Experimental Workflow

G A Step 1: Target Identification (Activity-Based Protein Profiling) B Step 2: Target Validation (Pull-down Assays & Western Blot) A->B C Step 3: Mechanistic Studies (Enzyme Inhibition Kinetics) B->C D Step 4: Binding Site Confirmation (LC-MS/MS & Site-Directed Mutagenesis) C->D E Step 5: Cellular Activity Assays (Phenotypic Screening) D->E

Caption: A proposed experimental workflow to validate the mechanism of action.

Detailed Protocols

Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)

  • Objective: To identify the cellular protein targets of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in an unbiased manner.

  • Methodology:

    • Synthesize an alkyne- or azide-functionalized analog of the compound to serve as a probe.

    • Treat cultured cells or cell lysates with the probe.

    • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

    • Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence or streptavidin blotting.

    • Excise the labeled protein bands and identify them using mass spectrometry (LC-MS/MS).

Protocol 2: Confirmation of Target Engagement in Cells

  • Objective: To confirm that the compound engages the identified target(s) in a cellular context.

  • Methodology:

    • Treat cells with increasing concentrations of the unlabeled 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

    • Subsequently, treat the cells with the functionalized probe from Protocol 1.

    • Perform the click chemistry and visualization steps as described above.

    • A dose-dependent decrease in the signal from the probe will indicate competitive engagement of the target by the unlabeled compound.

Protocol 3: In Vitro Enzyme Inhibition Assays

  • Objective: To characterize the kinetics and mode of inhibition of the identified target protein.

  • Methodology:

    • Obtain the purified recombinant target protein.

    • Perform enzyme activity assays in the presence of varying concentrations of the inhibitor.

    • To test for irreversible inhibition, pre-incubate the enzyme with the inhibitor for different time points before initiating the reaction by adding the substrate.

    • A time-dependent decrease in enzyme activity that is not recoverable by dilution is indicative of irreversible covalent inhibition.

Conclusion

While the precise mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide remains to be experimentally determined, a thorough analysis of its chemical structure strongly suggests a role as a targeted covalent inhibitor. The 2-chloropropanamide moiety likely acts as an electrophilic warhead that forms an irreversible bond with a nucleophilic residue on the target protein, while the sulfolane group likely governs the compound's selectivity and physicochemical properties. The proposed hypothesis is testable, and the experimental workflows outlined in this guide provide a clear path for researchers to elucidate the biological function of this compound. The validation of this hypothesis could open new avenues for the development of novel therapeutics.

References

  • Alexander, W. M., Abreu, B. E., Weaver, L. C., Faith, H. E., & Newberne, J. W. (1959). Pharmacology of some monohalogenated derivatives of sulfolane (tetrahydrothiophene-1,1-dioxide). Archives Internationales de Pharmacodynamie et de Thérapie, 119(3-4), 423-434.
  • Scilit. (n.d.). PHARMACOLOGY OF SOME MONOHALOGENATED DERIVATIVES OF SULFOLANE (TETRAHYDROTHIOPHENE-1,1-DIOXIDE). Retrieved from [Link]

  • Zhang, T., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Journal of the American Chemical Society, 139(34), 11896-11903.
  • J-GLOBAL. (n.d.). Pharmacology of some monohalogenated derivatives of sulfolane(tetrahydrothiophene-1,1-dioxide). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.).
  • ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

Sources

In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a candidate molecule's physicochemical properties is a cornerstone of a successful development program. These intrinsic attributes govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the in-depth physicochemical evaluation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide , a novel compound with potential pharmacological relevance.

The structure of this molecule, featuring a chloro-propanamide side chain attached to a sulfolane (1,1-dioxidotetrahydrothiophene) core, presents a unique combination of functional groups that necessitates a thorough investigation. The sulfolane moiety, a highly polar yet aprotic group, can significantly influence solubility and interactions with biological targets[1]. The chloro-amide portion introduces potential for hydrogen bonding and specific metabolic pathways. This guide, intended for researchers, scientists, and drug development professionals, outlines a logical, multi-faceted approach to elucidating the critical physicochemical parameters of this compound, moving from in silico prediction to rigorous experimental verification.

Part 1: Foundational Characterization and Predicted Profile

Before embarking on extensive laboratory work, a foundational understanding of the molecule's basic properties and a robust set of predicted values are essential. This in silico first approach allows for hypothesis-driven experimental design and anticipates potential challenges.

Chemical Identity
  • IUPAC Name: 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

  • CAS Number: 879361-50-9[2]

  • Molecular Formula: C₇H₁₂ClNO₃S[2]

  • Molecular Weight: 225.69 g/mol [2]

  • Canonical SMILES: CC(Cl)C(=O)NC1CS(=O)(=O)CC1

Predicted Physicochemical Properties (SwissADME)

Computational tools provide a valuable starting point for assessing the "drug-likeness" of a molecule. The following properties were predicted using the SwissADME web tool, a widely used platform for evaluating pharmacokinetics and physicochemical properties[3][4].

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 225.69 g/mol Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral absorption.[5]
Consensus LogP -0.50Indicates a hydrophilic nature, suggesting good aqueous solubility but potentially low membrane permeability.
Topological Polar Surface Area (TPSA) 71.91 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.
Aqueous Solubility (LogS - ESOL) -1.25Predicts the compound to be "Soluble" in water, which is favorable for formulation.[3]
Hydrogen Bond Acceptors 4Conforms to Lipinski's Rule of Five (≤10).[5]
Hydrogen Bond Donors 1Conforms to Lipinski's Rule of Five (≤5).[5]
Number of Rotatable Bonds 3Indicates low conformational flexibility, which can be favorable for binding affinity.

These values are computationally predicted and require experimental verification.

Part 2: Experimental Determination of Physicochemical Properties

This section details the step-by-step protocols for the experimental verification of the key physicochemical properties predicted in Part 1. The causality behind experimental choices is explained to ensure a self-validating and robust characterization workflow.

G cluster_0 Overall Physicochemical Characterization Workflow In_Silico In Silico Prediction (SwissADME) Synthesis Synthesis & Purification In_Silico->Synthesis Guides Synthesis Strategy Structural_ID Structural Identification (NMR, MS, IR) Synthesis->Structural_ID Provides Material PhysChem_Testing Physicochemical Property Testing Structural_ID->PhysChem_Testing Confirms Identity Stability Stability Assessment PhysChem_Testing->Stability Informs Stability Study Design Data_Analysis Data Analysis & Reporting Stability->Data_Analysis Generates Final Data Package

Caption: Overall workflow for physicochemical characterization.

Lipophilicity: Determination of logP and logD

Expertise & Experience: Lipophilicity is a critical determinant of a drug's ADME properties, influencing its ability to cross biological membranes.[6] While logP describes the partition of the neutral molecule, logD provides the distribution coefficient at a specific pH, accounting for all ionic species. For a molecule with an amide proton that could potentially ionize at extreme pH, measuring logD at physiological pH (e.g., 7.4) is crucial.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously for 24 hours, and allow the phases to separate completely.

  • Partitioning:

    • In a series of centrifuge tubes, add a precise volume of the pre-saturated aqueous buffer and a corresponding volume of pre-saturated n-octanol (e.g., 5 mL of each).

    • Spike each tube with a small, known volume of the compound's stock solution, ensuring the final concentration in either phase does not exceed its solubility limit.

    • Cap the tubes and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary experiment can determine the time to equilibrium.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logD is the base-10 logarithm of this ratio.

Trustworthiness: The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes, maintaining a constant temperature, and using a validated analytical method for quantification. Running triplicates for each experiment is essential for statistical robustness.

Aqueous Solubility Profile

Expertise & Experience: Aqueous solubility is fundamental for drug absorption from the gastrointestinal tract and for developing parenteral formulations.[7] Given the polar sulfone group, high solubility is predicted, but this must be confirmed experimentally across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to mimic the conditions of the stomach and intestines.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration:

    • Add an excess amount of the solid compound to vials containing each buffer. The excess should be visually apparent.

    • Agitate the vials at a constant temperature (e.g., 37 °C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.[8]

  • Sampling and Analysis:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL at each pH.

Trustworthiness: This method is considered the "gold standard" for thermodynamic solubility. The use of excess solid ensures saturation, and analysis at multiple time points can confirm that equilibrium has been reached.

G cluster_1 Thermodynamic Solubility Workflow Start Add Excess Solid to pH Buffers Equilibrate Agitate at 37°C (48-72h) Start->Equilibrate Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Analyze Quantify by HPLC-UV Filter->Analyze End Report Solubility (mg/mL vs. pH) Analyze->End

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The amide proton in the target molecule is expected to be very weakly acidic (high pKa), likely outside the physiological pH range. Potentiometric titration is a robust method for determining pKa values.[9]

Experimental Protocol: Potentiometric Titration

  • Instrument Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).

    • Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration:

    • While stirring, titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, added in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software can be used for precise calculation.

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the use of standardized titrants, and maintaining a constant ionic strength.

Solid-State Characterization

Expertise & Experience: The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution rate, and manufacturability.[11] Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are essential for a comprehensive solid-state characterization.

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

    • Record the heat flow as a function of temperature. Endotherms (e.g., melting) and exotherms (e.g., decomposition) provide information on thermal transitions.[12]

  • Thermogravimetric Analysis (TGA):

    • Place an accurately weighed sample (5-10 mg) onto the TGA balance pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the change in mass as a function of temperature. This reveals information about desolvation and thermal decomposition.[1]

  • Powder X-ray Diffraction (PXRD):

    • Gently pack the powdered sample onto a sample holder.

    • Expose the sample to a monochromatic X-ray beam.

    • Scan the sample over a range of 2θ angles (e.g., 2° to 40°).

    • The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form. A broad halo indicates an amorphous material.[13]

Trustworthiness: The combination of these three techniques provides a self-validating system. PXRD identifies the crystal form, DSC determines its melting point and purity, and TGA assesses its thermal stability and solvation state.

Part 3: Chemical Stability Assessment

Expertise & Experience: Understanding a molecule's degradation pathways is mandated by regulatory agencies like the ICH and is critical for determining its shelf-life and appropriate storage conditions.[14] Forced degradation studies intentionally stress the molecule to predict its long-term stability and to develop stability-indicating analytical methods.[15]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound (e.g., at 1 mg/mL) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solution and solid sample at 80 °C for 48 hours.

    • Photostability: Expose solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[16]

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.

    • Analyze the samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Characterize significant degradation products using techniques like LC-MS to elucidate degradation pathways.

G cluster_2 Forced Degradation Workflow Parent API Sample (Solid & Solution) Acid Acidic (HCl, Heat) Parent->Acid Base Basic (NaOH, Heat) Parent->Base Oxidative Oxidative (H₂O₂) Parent->Oxidative Thermal Thermal (Heat) Parent->Thermal Photo Photolytic (ICH Light) Parent->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Sources

Covalent binding affinity of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide to cysteine residues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Covalent Binding Affinity of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide to Cysteine Residues

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) has necessitated the development of electrophilic warheads with highly tunable reactivities. Historically, primary α -chloroacetamides and acrylamides dominated this space. However, their relatively high intrinsic reactivity often leads to promiscuous off-target labeling across the proteome[1].

As a Senior Application Scientist, I frequently guide research teams away from overly reactive probes and toward sterically attenuated electrophiles. This whitepaper dissects the mechanistic and kinetic profile of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide —a highly specialized covalent fragment. By combining a low-reactivity 2-chloropropionamide warhead with a highly polar, metabolically stable sulfolane core, this molecule serves as a precision tool for mapping cysteine-rich polar pockets.

Mechanistic Profiling: Structure and Causality

To understand the binding affinity of this molecule, we must deconstruct its two functional domains and the physical chemistry governing their interaction with target proteins.

The Sulfolane Core: Driving Reversible Affinity ( KI​ )

The fragment core is a 1,1-dioxidotetrahydrothiophene (sulfolane) derivative. In drug design, sulfolane rings are prized for their high aqueous solubility and low lipophilicity. Because the core lacks hydrophobic "grease," it does not suffer from non-specific hydrophobic aggregation. Instead, the sulfone oxygens act as strict hydrogen-bond acceptors. This means the fragment will only achieve a long residence time in protein pockets that offer complementary hydrogen-bond donors, establishing a highly specific non-covalent pre-organization complex.

The 2-Chloropropionamide Warhead: Sterically Hindered SN​2

The warhead is an α -chloropropionamide. Unlike a standard chloroacetamide, it possesses an additional methyl group at the α -carbon, making it a secondary alkyl halide. The covalent modification of a cysteine residue by this warhead proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The thiolate anion ( S− ) of a reactive cysteine must execute a collinear backside attack on the σ∗ antibonding orbital of the C-Cl bond.

The Causality of Attenuated Reactivity: The added α -methyl group introduces significant steric bulk directly in the trajectory of the incoming nucleophile. This raises the activation energy ( Ea​ ) of the transition state. Consequently, the intrinsic reactivity of 2-chloropropionamides is drastically lower than that of standard chloroacetamides[1]. Covalent bond formation will only occur if the sulfolane core's non-covalent binding ( KI​ ) holds the warhead in perfect proximity and orientation to the target thiol for an extended period.

Kinetic and Thermodynamic Framework

The binding affinity of a targeted covalent inhibitor is not measured by a simple equilibrium dissociation constant ( Kd​ ). Instead, it is defined by a two-step kinetic model: initial reversible binding followed by irreversible bond formation.

G E Protein (Free Cys) EI Non-Covalent Complex (EI) E->EI k1 I 2-Chloropropionamide I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (SN2)

Fig 1: Two-step kinetic model of proximity-driven covalent engagement.

The overall efficiency of covalent labeling is expressed by the ratio kinact​/KI​ . Because the kinact​ of 2-chloropropionamides is intrinsically low, high affinity (a low KI​ value) is an absolute prerequisite for successful labeling.

Table 1: Comparative Reactivity Profile of Cysteine-Targeting Warheads

To contextualize the affinity, we compare the intrinsic reactivity (measured via Glutathione half-life) and the primary mechanism of our target molecule against legacy warheads [1, 2].

Warhead ClassRepresentative StructureIntrinsic Reactivity ( t1/2​ with GSH)Primary MechanismProteome Selectivity
α -Chloroacetamide 2-chloroacetamideHigh (< 30 mins)Unhindered SN​2 Low (Promiscuous)
Acrylamide AcrylamideModerate (1 - 4 hours)Michael AdditionModerate
2-Chloropropionamide 2-chloropropanamideLow (> 24 hours) Sterically Hindered SN​2 High (Proximity-driven)

Self-Validating Experimental Methodologies

To accurately determine the covalent binding affinity of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, researchers must employ orthogonal assays. A critical failure point in many labs is assuming that a loss of protein activity equates to specific covalent binding. To prevent this, every protocol below is designed as a self-validating system.

Protocol 1: Intrinsic Reactivity Profiling via 1 H-NMR

Before testing the molecule against a protein, we must establish its baseline electrophilicity. Because 2-chloropropionamides lack a strong chromophore shift upon substitution, UV-Vis assays are unreliable. We utilize quantitative 1 H-NMR.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in deuterated DMSO ( DMSO−d6​ ).

  • Buffer Setup: Prepare a 100 mM solution of reduced Glutathione (GSH) in D2​O buffered to pH 7.4 using deuterated phosphate buffer.

  • Internal Standard (Self-Validation): Add 1 mM of 1,4-dioxane to the buffer. Dioxane is chemically inert under these conditions and provides a constant integration reference peak at δ 3.7 ppm, ensuring that any observed reduction in the warhead peak is due to reaction, not precipitation.

  • Reaction Initiation: Mix the fragment and GSH in an NMR tube to a final concentration of 1 mM fragment and 10 mM GSH (pseudo-first-order conditions). Maintain at 37°C.

  • Data Acquisition: Acquire 1 H-NMR spectra every 30 minutes for 24 hours.

  • Analysis: Monitor the disappearance of the α -proton doublet of the 2-chloropropionamide (typically around δ 4.2 - 4.5 ppm). Calculate the half-life ( t1/2​ ) by plotting ln([Fragment]t​/[Fragment]0​) versus time.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To determine the specific KI​ and kinact​ in a complex biological matrix, we utilize competitive ABPP coupled with LC-MS/MS [3]. This protocol proves that the fragment only binds cysteines where the sulfolane core provides specific non-covalent affinity.

G A 1. Proteome Incubation (Fragment + Vehicle) B 2. Broad-Spectrum Probe Labeling (e.g., IAA-alkyne) A->B C 3. Click Chemistry & Enrichment (Biotin-Azide / Streptavidin) B->C D 4. On-Bead Digestion (Trypsin Cleavage) C->D E 5. LC-MS/MS & Quantification (Target Occupancy Calculation) D->E

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Step-by-Step Methodology:

  • Proteome Preparation: Extract native proteome from the target cell line (e.g., HEK293) using a mild, detergent-free lysis buffer to preserve native protein folding and pocket architectures.

  • Fragment Incubation: Aliquot the proteome into control (DMSO) and treatment groups. Treat with varying concentrations (0.1, 1, 10, 50 μ M) of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide for 2 hours at 37°C.

  • Broad-Spectrum Chase (Self-Validation): Introduce a highly reactive, broad-spectrum alkyne probe (e.g., Iodoacetamide-alkyne, IAA) at 100 μ M for 1 hour. Causality: The IAA probe will covalently label all unoccupied reactive cysteines. If our sulfolane fragment specifically bound a target, that specific cysteine is protected from IAA labeling.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IAA-labeled proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry.

  • Quantification: Calculate the ratio of MS1 peak intensities for specific cysteine-containing peptides between the fragment-treated and DMSO-treated samples. A dose-dependent decrease in the IAA-labeled peptide signal directly correlates to the fractional occupancy of the 2-chloropropionamide fragment, allowing for the derivation of apparent binding affinity ( IC50​ and kinact​/KI​ ).

Conclusion

The compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide exemplifies the modern paradigm of covalent drug discovery. By intentionally handicapping the intrinsic reactivity of the electrophile via α -methyl steric hindrance, researchers force the molecule to rely entirely on the non-covalent affinity ( KI​ ) of its sulfolane core. When validated through rigorous, internally controlled methodologies like NMR kinetics and competitive ABPP, this compound serves as a highly selective probe for mapping druggable, cysteine-adjacent polar pockets in the human proteome.

References

  • Allimuthu, D.; Adams, D.J. "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." ACS Chemical Biology, 2017. URL: [Link]

  • Zeng, Q. et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." MDPI Pharmaceuticals, 2022.
  • Backus, K.M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. URL: [Link]

Pharmacokinetic Profiling and Warhead Dynamics of 2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (CAS 879361-50-9) represents a highly specialized bifunctional building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a dynamic pharmacokinetic (PK) system. This compound merges an α -chloroacetamide electrophilic warhead with a highly polar, metabolically inert sulfolane (1,1-dioxidotetrahydrothiophene) core.

Understanding the in vivo behavior of this chemotype requires a paradigm shift: its clearance is driven less by traditional cytochrome P450 (CYP450) oxidation and almost entirely by its intrinsic chemical reactivity and phase II conjugation. This whitepaper provides an in-depth technical guide to the structural pharmacokinetics, ADME dynamics, and self-validating experimental workflows required to evaluate this compound.

Structural Pharmacokinetics & ADME Dynamics

The pharmacokinetic profile of this compound is strictly dictated by the dichotomous nature of its two primary moieties. To optimize this scaffold, we must understand the causality behind its biological fate.

The α -Chloroacetamide Warhead: Reactivity-Driven Clearance

The 2-chloropropanamide moiety acts via an SN​2 nucleophilic substitution mechanism, specifically targeting the thiolate anions of reactive cysteines. While this enables irreversible target engagement, it introduces a profound metabolic liability: Glutathione (GSH) conjugation . In vivo, chloroacetamides are rapidly scavenged by intracellular GSH, a reaction catalyzed by Glutathione S-Transferases (GSTs) . If the intrinsic reactivity of the warhead is too high, the compound acts as a "frequent hitter," leading to rapid systemic clearance, GSH depletion, and subsequent hepatotoxicity via reactive oxygen species (ROS) generation . Therefore, the PK bottleneck is chemical stability, not enzymatic oxidation.

The Sulfolane Core: Metabolic Resistance

To counteract the lipophilicity and metabolic vulnerability of traditional drug scaffolds, this compound utilizes a 1,1-dioxidotetrahydrothiophene (sulfolane) ring. Unlike standard thiophenes, which are highly susceptible to CYP-mediated S-oxidation and epoxidation, the sulfur atom in sulfolane is fully oxidized. This structural choice intentionally eliminates a major Phase I metabolic liability . Furthermore, the high polarity of the sulfone group drastically lowers the logP , restricting the volume of distribution ( Vd​ ) and minimizing off-target lipophilic partitioning.

G Parent 2-Chloro-N-(1,1-dioxo...) Parent Compound Target Target Protein (Covalent Adduct) Parent->Target Specific SN2 (Therapeutic) GSH Glutathione (GSH) Conjugate Parent->GSH GST / Non-specific (Metabolic Sink) Excretion Renal Excretion (Mercapturic Acid) GSH->Excretion Normal Clearance Tox GSH Depletion (Hepatotoxicity) GSH->Tox Excess Reactivity

Metabolic fate and clearance pathways of chloroacetamide-sulfolane fragments.

Quantitative Physicochemical & ADME Predictions

To establish a baseline for our experimental workflows, we must synthesize the compound's theoretical properties. The data below highlights why this molecule is an ideal FBDD starting point, provided its reactivity is modulated .

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 225.69 g/mol Highly favorable for FBDD; allows significant structural elaboration without violating Lipinski's rules.
LogP (Partition Coefficient) < 1.0High aqueous solubility; low lipophilic distribution ( Vd​ ); likely confined to plasma/extracellular fluid.
Topological Polar Surface Area (TPSA) ~74 ŲModerate passive permeability; may require active transport or paracellular transit across the gut wall.
Primary Clearance Mechanism Phase II ConjugationRapid SN​2 conjugation with GSH; short plasma half-life expected unless sterically hindered.
CYP450 Liability LowSulfolane core is metabolically inert to standard oxidative pathways.

Experimental Methodologies: Self-Validating PK Systems

Standard pharmacokinetic assays (which measure parent compound disappearance) fail for covalent drugs because they conflate enzymatic metabolism with chemical instability. As an application scientist, I mandate the use of decoupled, self-validating protocols to isolate these variables.

Protocol 1: Isolation of Intrinsic Reactivity (In Vitro GSH t1/2​ Assay)

Causality: We must determine the baseline chemical reactivity of the α -chloroacetamide warhead before introducing complex biological matrices. Using a 10-fold molar excess of GSH ensures pseudo-first-order kinetics, allowing for the precise calculation of the intrinsic degradation half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in LC-MS grade DMSO.

  • Buffer Equilibration: Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.

  • Reaction Initiation: Mix the compound to a final concentration of 10 µM with 100 µM GSH (10x excess) in the buffer.

  • Internal Control (Self-Validation): Prepare a parallel control sample containing the compound (10 µM) without GSH. Logic: This validates that any signal loss is strictly due to covalent conjugation, not precipitation or spontaneous hydrolysis.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass (m/z 226 [M+H]+).

  • Data Output: Calculate t1/2​ using the equation t1/2​=0.693/k , where k is the slope of the natural log of remaining compound versus time.

Protocol 2: Enzymatic Stability (Microsomal Assay with Trapping)

Causality: To assess if the aliphatic propanamide backbone undergoes any CYP-mediated oxidation, we use Mouse Liver Microsomes (MLM). However, microsomes contain nucleophilic proteins that will react with the warhead. We must use heat-inactivated controls to mathematically isolate CYP450-mediated turnover from non-enzymatic protein binding.

Step-by-Step Methodology:

  • Matrix Setup: Prepare 0.5 mg/mL MLM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Generation: Heat an aliquot of the MLM solution at 95°C for 10 minutes to denature enzymes (Heat-Inactivated Control).

  • Incubation: Spike the compound into both active and heat-inactivated MLM solutions to a final concentration of 1 µM.

  • Activation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 10, 20, 30, and 60 minutes into 150 µL of ice-cold acetonitrile.

  • Data Interpretation: Subtract the degradation rate of the heat-inactivated control from the active MLM sample. The difference represents the true CYP450-mediated intrinsic clearance ( CLint​ ).

Workflow Phase1 Phase 1: Intrinsic Reactivity (NMR/LC-MS GSH t1/2) Phase2 Phase 2: Enzymatic Stability (Microsomes + Trapping) Phase1->Phase2 If t1/2 > 30 min Phase3 Phase 3: Permeability (Caco-2 / MDCK Efflux) Phase2->Phase3 If CYP stable Phase4 Phase 4: In Vivo PK (Clearance & Vd Profiling) Phase3->Phase4 If Papp > 1x10^-6

Sequential preclinical pharmacokinetic screening workflow for covalent fragments.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine (Spandidos Publications).[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals (MDPI).[Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology (Royal Society of Chemistry).[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).[Link]

A Guide to the Crystal Structure Analysis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the crystal structure analysis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust methodology, drawing upon established principles of chemical synthesis, crystallography, and computational analysis. We detail a plausible synthetic route, propose effective crystallization strategies, and provide a step-by-step protocol for single-crystal X-ray diffraction analysis, from data collection to structure refinement and interpretation. This guide is intended to serve as a practical blueprint for researchers undertaking similar crystallographic studies, particularly in the context of drug discovery and development where understanding three-dimensional molecular architecture is paramount.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into molecular conformation, stereochemistry, and the potential for intermolecular interactions. This knowledge is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and specificity.

The target of this guide, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, incorporates several key functionalities: a sulfolane ring, an amide linkage, and a chiral center bearing a chlorine atom. The sulfolane moiety, a highly polar and stable heterocyclic system, is of interest in medicinal chemistry. The amide bond is a ubiquitous feature in biomolecules, and the stereochemistry at the chloropropanamide fragment can significantly influence biological interactions. A definitive crystal structure would illuminate the interplay of these features and provide a solid foundation for further research.

While a crystal structure for the title compound is not currently in the public domain, this guide will leverage the known crystal structure of an analogous compound, 2-chloro-N-(p-tolyl)propanamide, and established crystallographic methodologies to present a detailed and scientifically rigorous protocol for its analysis.[1][2]

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis and rigorous purification of the target compound. A plausible synthetic route for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide involves the acylation of 3-aminotetrahydrothiophene-1,1-dioxide with 2-chloropropionyl chloride.

Proposed Synthetic Protocol

The synthesis can be conceptualized in two main stages: the preparation of the amine precursor and the subsequent acylation reaction.

Step 1: Synthesis of 3-aminotetrahydrothiophene-1,1-dioxide

Several synthetic routes to 3-aminotetrahydrothiophene-1,1-dioxide have been reported in the literature, often starting from 3-sulfolene.[3][4] A common approach involves the Michael addition of an amine to an activated sulfolene derivative.

Step 2: N-acylation with 2-chloropropionyl chloride

The final step involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with 2-chloropropionyl chloride. This is a standard N-acylation reaction.[5]

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-aminotetrahydrothiophene-1,1-dioxide (1.0 equivalent) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), is added to the suspension.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: A solution of 2-chloropropionyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution via the dropping funnel.

  • Reaction: The reaction is allowed to stir at 0 °C for one hour and then gradually warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Characterization and Purity Assessment

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques before proceeding to crystallization trials.

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and assess for the presence of impurities.
Mass Spectrometry To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., C=O, N-H, S=O).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound (ideally >99%).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis. A systematic approach involving the screening of various solvents and crystallization techniques is crucial.[6][7][8][9][10]

Solvent Screening

The initial step is to assess the solubility of the purified compound in a range of solvents with varying polarities. This will help in identifying suitable solvent systems for crystallization.

Crystallization Techniques

Several techniques can be employed to induce crystallization.

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[6]

  • Vapor Diffusion: This is a highly effective method for small molecules.[6][10] A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.[10]

  • Thermal Control (Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystallization.[9]

A recommended starting point would be to use a combination of polar and non-polar solvents in a vapor diffusion setup.

Caption: A generalized workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. Modern diffractometers equipped with sensitive detectors are used to record the diffraction pattern as the crystal is rotated.[11][12][13][14][15]

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is generally suitable for a wide range of small molecules. Cu may be used for absolute configuration determination.
Temperature 100 KReduces atomic thermal vibrations, leading to higher quality data.
Detector Distance 40-60 mmOptimized to resolve diffraction spots without overlap.
Exposure Time 10-60 seconds per frameDependent on crystal size and diffracting power.
Rotation per Frame 0.5-1.0°A smaller rotation angle can improve data quality.
Total Rotation 180-360°To ensure a complete dataset is collected.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The "phase problem" is then solved to generate an initial electron density map. For small molecules, direct methods, as implemented in programs like SHELXS, are typically successful.[16][17][18][19]

The initial structural model is then refined against the experimental data using a least-squares procedure, commonly with the program SHELXL.[16][17][19] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

G cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Structure Refinement Integration Integration Indexing and integration of diffraction spots Scaling Scaling Correction for experimental variations Integration->Scaling Merging Merging Averaging of symmetry-equivalent reflections Scaling->Merging DirectMethods Direct Methods (e.g., SHELXS) Ab initio phasing Merging->DirectMethods Structure Factors InitialModel Initial Model Approximate atomic positions DirectMethods->InitialModel Refinement Least-Squares Refinement (e.g., SHELXL) Optimization of atomic parameters InitialModel->Refinement DifferenceMap Difference Fourier Map Identification of missing or misplaced atoms Refinement->DifferenceMap FinalModel Final Model Complete and validated crystal structure DifferenceMap->FinalModel

Caption: The workflow for structure solution and refinement.

Analysis and Interpretation: From Data to Chemical Insight

The final refined crystal structure provides a wealth of information.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the molecule can be precisely determined. These parameters should be compared to expected values from similar structures in the Cambridge Structural Database (CSD). Any significant deviations may indicate electronic or steric effects within the molecule.

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions that govern the crystal packing. These non-covalent interactions are crucial for understanding the solid-state properties of the material and its potential interactions with biological macromolecules.

Potential interactions for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide include:

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the sulfone oxygens can act as acceptors.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding with nucleophilic atoms.

  • van der Waals Interactions: These non-specific interactions contribute to the overall crystal packing.

Tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.[20][21][22][23]

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bond B_SO2 SO2 A_NH->B_SO2 Hydrogen Bond A_CO C=O A_SO2 SO2 A_Cl Cl B_X X (Nucleophile) A_Cl->B_X Halogen Bond

Caption: Potential intermolecular interactions.

Conclusion

While a definitive crystal structure of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide remains to be determined, this guide provides a comprehensive and technically sound roadmap for its elucidation. By following the outlined procedures for synthesis, crystallization, and X-ray diffraction analysis, researchers can be well-equipped to obtain a high-quality crystal structure. The resulting structural information will be of significant value to the scientific community, particularly those in the field of drug discovery and development, by providing a deeper understanding of the molecular properties of this and related compounds.

References

  • Abou-Taleb, B. H., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Bąk, A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3321.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Kim, H., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 89, 129306.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.
  • Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • SPT Labtech. (n.d.).
  • Lusi, M. (n.d.).
  • Orita, H., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 8(Pt 5), 764-771.
  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.
  • Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97.
  • Anuar, N. S., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic.
  • Lab Manager. (2024, January 29). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2157.
  • Guenee, L. (n.d.).
  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 7), 859–868.
  • Dauter, Z. (1997).
  • Creative Biostructure. (n.d.).
  • Excillum. (n.d.). Small molecule crystallography.
  • BenchChem. (2025).
  • Zarovnaya, I. S., et al. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(10), 1486-1490.
  • Sapphire Bioscience. (n.d.). 2-Chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)-propanamide.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide.
  • O'Connell, T., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
  • Lee, S., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
  • Gündüz, M. G., et al. (2018). Synthesis of tetrahydrothiophene-3-one-1,1-dioxide.
  • Han, T., et al. (2018).
  • Hartough, H. D. (1950). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • de Miranda, A. S., et al. (2014).
  • O'Connell, T., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.
  • Hartough, H. D., & Kosak, A. I. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Desai, K. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2485-2495.

Sources

A Comprehensive Technical Guide to the Determination of Solvation Energy and Lipophilicity for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are solvation energy and lipophilicity, which collectively govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the experimental and computational characterization of these properties for the compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, a molecule featuring a sulfolane moiety common in medicinal chemistry.[1][2] We present not just protocols, but the underlying scientific rationale, offering researchers and drug development professionals a robust, self-validating system for generating high-quality, actionable data.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

The therapeutic success of a drug is not solely dependent on its ability to bind to a biological target; it must first reach that target in sufficient concentration and for an adequate duration. This journey through the body is a complex thermodynamic challenge dictated by the molecule's interactions with diverse environments, from the aqueous milieu of the bloodstream to the lipid bilayers of cell membranes.[3] Solubility and lipophilicity are two key parameters that dictate this journey.[4]

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for lipid-like, non-polar environments versus aqueous, polar ones.[5] It is a cornerstone of predictive models for drug-likeness, such as Lipinski's "Rule of Five," as it critically influences membrane permeability, metabolic clearance, and potential for toxicity.[6][7]

  • Solvation Energy (or more precisely, the Gibbs free energy of solvation, ΔGsolv) is the energetic cost of transferring a molecule from a vacuum (gas phase) into a solvent.[8] This parameter is fundamental to understanding solubility and the energetics of drug-receptor binding, where the displacement of solvent molecules is a key thermodynamic event.[9][10]

This whitepaper outlines a dual-track approach—combining robust experimental techniques with powerful computational modeling—to thoroughly characterize 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Characterizing Lipophilicity: The Partition Coefficient (LogP/LogD)

Lipophilicity is typically assessed by the partition coefficient of a compound between n-octanol and water.[11] For neutral compounds, this is LogP. For ionizable compounds, the distribution coefficient (LogD) is used, which is pH-dependent.[12] Given the amide group in our target molecule, assessing its pKa and potential ionization state is a prerequisite for selecting the appropriate measurement conditions.

Rationale for Method Selection

While the shake-flask method is considered the "gold standard" for LogP determination, it is labor-intensive, requires significant amounts of pure compound, and is prone to errors for highly lipophilic or very hydrophilic compounds.[11][13] Therefore, we propose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as a primary experimental method. This technique is rapid, requires minimal sample, and is well-suited for high-throughput screening, making it a resource-sparing and efficient choice in a drug discovery setting.[14][15][16] Computational prediction will be used in parallel to provide a rapid, cost-effective estimate and to corroborate experimental findings.[17][18]

Experimental Protocol: LogP Determination via RP-HPLC

This protocol establishes a linear relationship between the logarithm of the retention factor (log k) of a set of standard compounds and their known LogP values. This calibration curve is then used to determine the LogP of the test compound from its retention time.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a C18 stationary phase column.

    • Mobile Phase: An isocratic mixture of methanol and water. The exact ratio should be optimized to ensure retention times of standards and the test compound fall within a reliable range (e.g., 30-70% methanol).[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at 25°C to ensure reproducibility.

  • Calibration Curve Generation:

    • Select Reference Standards: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the target molecule.

    • Prepare Stock Solutions: Prepare individual stock solutions of each standard and the test compound in the mobile phase.

    • Injection and Data Acquisition: Inject each standard in triplicate. Record the retention time (tr) for each. Inject a non-retained compound (e.g., uracil) to determine the column dead time (t0).

  • Calculation and Analysis:

    • Calculate Retention Factor (k): For each injection, calculate k using the formula: k = (tr - t0) / t0.

    • Plot Calibration Curve: Plot the average log k values for each standard against their known LogP values.

    • Linear Regression: Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where y = log k and x = LogP. The correlation coefficient (R²) should be > 0.98 for a valid calibration.

  • LogP Determination of Target Compound:

    • Inject the test compound, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, in triplicate and determine its average retention time and log k value.

    • Use the calibration equation to calculate the LogP of the test compound.

Computational Protocol: In Silico LogP Prediction

Computational models offer a valuable predictive tool. We will employ a consensus approach, using multiple algorithms to increase confidence in the prediction.

Step-by-Step Workflow:

  • Molecule Preparation: Generate a 2D or 3D structure of the molecule using chemical drawing software.

  • Prediction with Multiple Algorithms: Submit the structure to several well-validated LogP prediction platforms. These can be based on different methodologies:

    • Atom-based methods (e.g., ALOGP, XLOGP3): These methods sum the contributions of individual atoms and fragments.[19][20]

    • Machine Learning Models (e.g., Deep Neural Networks, Graph CNNs): Trained on large datasets of experimentally determined LogP values, these models learn complex relationships between molecular structure and lipophilicity.[18][21]

  • Data Analysis: Compare the predicted LogP values from the different methods. A tight clustering of values provides higher confidence. The average value can be taken as the consensus prediction.

Anticipated Data Summary

The results from both experimental and computational approaches should be compiled for comparison.

MethodPredicted/Measured ValueNotes
Experimental
RP-HPLC LogPTBDDetermined from calibration curve (R² > 0.98).
Computational
ALOGPs 2.1Predicted ValueConsensus prediction from multiple algorithms.
XLOGP3Predicted ValueProvides a secondary validation point.
Deep Learning ModelPredicted ValueOffers a non-linear, data-driven prediction.

Table 1: Hypothetical data summary for LogP determination.

Characterizing Solvation Energy (ΔGsolv)

The solvation free energy (ΔGsolv) provides a quantitative measure of the interaction strength between a solute and a solvent. A more negative ΔGsolv indicates more favorable solvation and generally higher solubility. Direct experimental measurement of ΔGsolv for a complex molecule is exceptionally challenging.[22] Therefore, computational chemistry provides the most direct and powerful means of its determination.[8]

Rationale for Method Selection

We propose the use of Alchemical Free Energy Calculations via molecular dynamics (MD) simulations. This explicit solvent method is considered a gold-standard computational technique for accurately calculating solvation free energies.[23][24] It physically simulates the process of "disappearing" the solute from the solvent box and "appearing" it in the gas phase, providing a thermodynamically rigorous free energy difference.[8] This approach is more accurate than faster, but less detailed, implicit solvent models.[25][26]

Computational Protocol: Alchemical Free Energy Calculation

This protocol calculates the free energy of transferring the solute from the gas phase to a solvent (e.g., water), which is the definition of ΔGsolv.

Step-by-Step Workflow:

  • System Preparation:

    • Force Field Parameterization: Generate a molecular mechanics force field topology for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

    • Solvated System: Place one molecule of the solute in the center of a periodic box of explicit solvent molecules (e.g., TIP3P water).

    • Gas-Phase System: Place one molecule of the solute in an empty box (vacuum).

  • Molecular Dynamics (MD) Simulation:

    • Minimization and Equilibration: Energy-minimize both systems to remove steric clashes, followed by a period of NVT (constant volume) and NPT (constant pressure) equilibration to bring the systems to the desired temperature and pressure (e.g., 298 K, 1 bar).

    • Alchemical Transformation: Gradually turn off the electrostatic and van der Waals interactions between the solute and the solvent over a series of intermediate steps (lambda windows). This creates a non-physical pathway where the solute is "decoupled" from the solvent. A parallel simulation is run for the gas-phase system where the internal non-bonded interactions are annihilated.

    • Production MD: Run MD simulations at each lambda window to collect energetic data.

  • Free Energy Calculation:

    • Analysis: Use a statistical estimator, such as the Multistate Bennett Acceptance Ratio (MBAR), to analyze the potential energy distributions across all lambda windows.[24]

    • Calculate ΔGsolv: MBAR calculates the total free energy change for the full transformation in both the solvated (ΔGsolvated) and gas-phase (ΔGgas) simulations. The solvation free energy is then: ΔGsolv = ΔGsolvated - ΔGgas.

Anticipated Data Summary

The primary output is the solvation free energy in different solvents, which is crucial for predicting solubility and partitioning behavior.

SolventCalculated ΔGsolv (kcal/mol)Interpretation
WaterTBDIndicates hydrophilicity/hydrophobicity.
n-OctanolTBDIndicates lipophilicity.
DMSOTBDRelevant for stock solution preparation.

Table 2: Hypothetical data summary for solvation free energy calculations.

Integrated Workflow and Data Interpretation

The experimental and computational workflows are designed to be complementary, providing a comprehensive and cross-validated understanding of the molecule's properties.

G cluster_exp Experimental Track cluster_comp Computational Track cluster_final Synthesis & Interpretation exp_start Pure Compound (>98% Purity) hplc_prep Prepare Standards & HPLC System exp_start->hplc_prep hplc_run Run HPLC Analysis (Triplicate) hplc_prep->hplc_run hplc_calc Calculate log k & Plot Calibration hplc_run->hplc_calc logp_exp Final Experimental LogP Value hplc_calc->logp_exp analysis Correlate Experimental & Computational Data logp_exp->analysis comp_start 2D/3D Molecular Structure logp_pred Predict LogP (Consensus Method) comp_start->logp_pred md_prep Prepare MD Systems (Gas & Solvated) comp_start->md_prep logp_comp Predicted LogP Value logp_pred->logp_comp md_run Run Alchemical MD Simulations md_prep->md_run gsolv_calc Calculate ΔGsolv (MBAR Analysis) md_run->gsolv_calc gsolv_comp Final Calculated ΔGsolv Value gsolv_calc->gsolv_comp logp_comp->analysis gsolv_comp->analysis adme Predict ADME Profile: Solubility, Permeability, Metabolic Stability analysis->adme

Caption: Integrated workflow for determining lipophilicity and solvation energy.

Interpretation: The final step involves synthesizing the data. A comparison between the experimental LogP and the computationally predicted LogP serves as a critical validation point for the computational models.[14] The calculated ΔGsolv in water provides a direct measure of hydrophilicity. The difference between ΔGsolv in octanol and water can also be used to theoretically calculate a LogP value, offering another layer of validation. Together, these values allow for an expert assessment of the compound's likely behavior in vivo, guiding subsequent steps in the drug development pipeline.

Conclusion

The systematic approach detailed in this guide provides a robust framework for characterizing the lipophilicity and solvation energy of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. By integrating precise experimental measurements with rigorous computational simulations, researchers can build a comprehensive physicochemical profile of this and other drug candidates. This dual-track methodology ensures not only the accuracy of the data through cross-validation but also enhances the predictive power needed to make informed decisions, ultimately de-risking the drug development process and increasing the probability of clinical success.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Google.
  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved March 7, 2024, from [Link]

  • Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 19). IEEE Xplore. Retrieved March 7, 2024, from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 7, 2024, from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved March 7, 2024, from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database. (2017, January 30). bioRxiv. Retrieved March 7, 2024, from [Link]

  • New Theoretical Method for Rapid Prediction of Solvation Free Energy in Water. (n.d.). Sci-Hub. Retrieved March 7, 2024, from [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021, November 13). MDPI. Retrieved March 7, 2024, from [Link]

  • New Hybrid Method for the Calculation of the Solvation Free Energy of Small Molecules in Aqueous Solutions. (2018, November 30). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved March 7, 2024, from [Link]

  • Computing solvation free energies of small molecules with experimental accuracy. (2026, January 9). arXiv.org. Retrieved March 7, 2024, from [Link]

  • Experimental Compilation and Computation of Hydration Free Energies for Ionic Solutes. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2018, January 11). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Measuring Lipophilicity with NMR. (n.d.). Magritek. Retrieved March 7, 2024, from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved March 7, 2024, from [Link]

  • Experimental determination of solvation free energy of protons in non-protic ionic liquids using Raman spectroscopy. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Accurately predicting solvation free energy in aqueous and organic solvents beyond 298 K by combining deep learning and the 1D reference interaction site model. (2022, December 14). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • MIT Open Access Articles Experimental Compilation and Computation of Hydration Free Energies for Ionic Solutes. (n.d.). MIT. Retrieved March 7, 2024, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023, May 12). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Experimental Support for Desolvation Energy Term in Governing Equations for Binding Equilibria. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design. (2021, November 23). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon. Retrieved March 7, 2024, from [Link]

  • Role of Solvation in Drug Design as Revealed by the Statistical Mechanics Integral Equation Theory of Liquids. (2017, October 9). Journal of the Physical Society of Japan. Retrieved March 7, 2024, from [Link]

  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. (2015, October 3). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Tetrahydrothiophene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

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Topic: Step-by-Step Synthesis Protocol for 2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide involves the precise amide coupling of 3-aminotetrahydrothiophene 1,1-dioxide (commonly known as 3-aminosulfolane) with 2-chloropropanoyl chloride.

In modern drug development, the sulfolane ring is a highly valued bioisostere. It imparts high aqueous solubility, exceptional metabolic stability, and strong hydrogen-bonding capabilities without disproportionately increasing the molecule's lipophilicity [2.4][1]. Concurrently, the alpha-chloro amide moiety serves as a highly reactive electrophilic center. It is frequently utilized as a covalent warhead in targeted therapies or as a versatile linchpin for subsequent nucleophilic substitutions (e.g., forming piperazine or specialized amine derivatives)[2][3].

Mechanistic Causality & Chemoselectivity

This protocol relies on a classic nucleophilic acyl substitution. A critical mechanistic question often arises during this specific synthesis: Why does the amine selectively attack the carbonyl carbon rather than undergoing an SN2 displacement at the alpha-chloro carbon?

The causality lies in the extreme electrophilicity of the acyl chloride's carbonyl group. The carbonyl carbon is strongly polarized by both the electronegative oxygen (via the π -bond) and the alpha-chlorine atom. Consequently, the activation energy required for tetrahedral intermediate formation at the carbonyl is significantly lower than for an SN2 displacement at the sterically hindered, sp3-hybridized alpha-carbon[4].

By maintaining the reaction at 0 °C during the electrophile addition phase, we kinetically trap the reaction pathway toward amide bond formation, effectively suppressing unwanted alpha-alkylation or ketene formation[3]. To drive the reaction to completion, a non-nucleophilic base—N,N-Diisopropylethylamine (DIPEA)—is employed to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the starting 3-aminosulfolane[2].

Mechanism A 3-Aminosulfolane (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Chloropropanoyl Chloride B->C Carbonyl Addition D Amide Product + HCl C->D Chloride Elimination

Figure 1: Nucleophilic acyl substitution mechanism for amide bond formation.

Materials, Reagents, and Safety

Safety & Hazard Mitigation: 2-Chloropropanoyl chloride is highly corrosive, moisture-sensitive, and a potent lachrymator; it must be handled exclusively in a fume hood. The reaction of acid chlorides with amines is highly exothermic. Strict temperature control (ice bath) is mandatory to prevent solvent boil-off and degradation.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
3-Aminosulfolane HCl Nucleophile171.651.01.72 g
2-Chloropropanoyl chloride Electrophile126.971.11.40 g (1.07 mL)
DIPEA Base / Scavenger129.242.53.23 g (4.35 mL)
Dichloromethane (DCM) Solvent84.93N/A60 mL

Step-by-Step Experimental Protocol

Workflow Step1 1. Setup & Free-Basing Amine + DIPEA in DCM at 0 °C Step2 2. Electrophile Addition Dropwise 2-Chloropropanoyl Chloride Step1->Step2 Step3 3. Reaction Propagation Stir at RT (2-4 h), Monitor via LC-MS Step2->Step3 Step4 4. Quenching & Workup NaHCO3 quench, 1M HCl & Brine wash Step3->Step4 Step5 5. Purification Flash Chromatography (MeOH/DCM) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Step 1: Preparation and Free-Basing (0.00 to 0.15 h)
  • Because 3-aminotetrahydrothiophene 1,1-dioxide is supplied as a hydrochloride salt to prevent oxidative degradation, it must be "free-based" in situ[1][5].

  • Suspend 3-aminosulfolane hydrochloride (1.72 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Add DIPEA (4.35 mL, 25 mmol) in one portion. Causality: The 2.5 equivalents account for neutralizing the HCl salt of the amine, neutralizing the HCl generated during acylation, and providing a slight kinetic excess[2].

  • Stir for 15 minutes until a homogeneous solution is achieved. Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Electrophile Addition (0.15 to 0.45 h)
  • Dilute 2-chloropropanoyl chloride (1.07 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Add the acid chloride solution dropwise to the reaction mixture over 30 minutes via a syringe pump or pressure-equalizing addition funnel.

  • Expert Insight: Dropwise addition at 0 °C is critical. Rapid addition causes localized exothermic spikes, which can promote the elimination of HCl from the acid chloride to form a highly reactive ketene intermediate, leading to complex impurity profiles[3].

Step 3: Reaction Propagation & Monitoring (0.45 to 3.00 h)
  • Remove the ice bath and allow the reaction to naturally warm to ambient room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The disappearance of the highly polar amine spot and the emergence of a less polar amide product mass confirms reaction completion.

Step 4: Quenching and Liquid-Liquid Extraction (3.00 to 4.00 h)
  • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) to neutralize any unreacted acid chloride and excess DIPEA hydrochloride.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (20 mL) to selectively remove residual amine/DIPEA, followed by brine (30 mL) to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification (4.00 to 6.00 h)
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in DCM).

  • Alternative: If the crude purity is >90% by NMR, recrystallization from Ethyl Acetate/Hexanes can yield analytically pure white crystals.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesized compound, validate the structure against the expected spectroscopic parameters outlined below.

Table 2: Expected Analytical Data for 2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

TechniqueTarget Signal / ParameterExpected Observation
LC-MS (ESI+) [M+H]⁺ Ionm/z 226.0 (³⁵Cl) and 228.0 (³⁷Cl) in a characteristic 3:1 isotopic ratio
¹H NMR (400 MHz, CDCl₃) Amide N-H~7.50 ppm (br d, 1H)
¹H NMR Alpha-CH (Propionyl)~4.40 ppm (q, J = 6.8 Hz, 1H)
¹H NMR Sulfolane CH-N~4.60 ppm (m, 1H)
¹H NMR Methyl (Propionyl)~1.75 ppm (d, J = 6.8 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) Carbonyl (C=O)~168.5 ppm
TLC (5% MeOH/DCM) Rf ValueProduct Rf ≈ 0.45 (UV active, stains strongly with KMnO₄)

References

  • Title: Nucleophilic substitution of 2-chloropropanoyl chloride Source: Chemistry Stack Exchange URL: [Link]

  • Title: 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: PMC - National Institutes of Health URL: [Link]

  • Title: Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists Source: Scientific Reports URL: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is a novel synthetic compound with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a sulfolane ring, an amide linkage, and two stereocenters, necessitates a thorough and unambiguous characterization to ensure chemical identity, purity, and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural elucidation of such small molecules in solution.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of this target molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The presence of two chiral centers in 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide means it can exist as a mixture of diastereomers. Distinguishing between these stereoisomers is crucial as they can exhibit different biological activities. Advanced 2D NMR techniques are particularly powerful for this purpose.[3][4][5]

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignments. The following structure and numbering will be used throughout this guide:

Caption: Numbering scheme for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

I. Foundational Principles of NMR Characterization

A multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for the complete structural assignment of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveals neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon environments and their chemical shifts. The chemical shift values are indicative of the type of carbon (e.g., alkyl, C-N, C=O).

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][6][7] It is instrumental in mapping out the proton spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8][9][10][11] It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[2][12][13][14] It is crucial for connecting different spin systems and identifying quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[4][5][15][16][17] It is the primary tool for determining the relative stereochemistry of the molecule. For small molecules, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment might be preferable if the NOE is close to zero.[15]

II. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C and 2D NMR).[18][19]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆).[20][21] The choice of solvent depends on the solubility of the compound. CDCl₃ is a common starting point for many organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR.[22][23][24][25][26] Its signal is set to 0 ppm.

  • High-quality 5 mm NMR tubes.[27][28][29]

Protocol:

  • Weigh the desired amount of the compound and transfer it to a clean, dry vial.[18]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18][30]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[19][30]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[18][19]

  • Carefully transfer the solution to the NMR tube.

  • Add a small amount of TMS to the NMR tube if not already present in the deuterated solvent.

  • Cap the NMR tube securely.

B. NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

1. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

2. ¹³C{¹H} NMR:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

3. 2D COSY:

  • Pulse Program: Standard COSY experiment.

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 2-8.

4. 2D HSQC:

  • Pulse Program: Standard HSQC experiment with gradient selection.

  • ¹H Spectral Width: Same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: Same as the ¹³C NMR spectrum.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans per Increment: 4-16.

5. 2D HMBC:

  • Pulse Program: Standard HMBC experiment with gradient selection.

  • ¹H Spectral Width: Same as the ¹H NMR spectrum.

  • ¹³C Spectral Width: Same as the ¹³C NMR spectrum.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 8-32.

6. 2D NOESY/ROESY:

  • Pulse Program: Standard NOESY or ROESY experiment.

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Mixing Time: This is a crucial parameter and may need to be optimized (typically 300-800 ms for NOESY).

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 8-16.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Through-Space H-H Correlation C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation C13_NMR->HMBC Long-Range C-H Correlation

Caption: Workflow for comprehensive NMR characterization.

III. Data Analysis and Interpretation

A systematic approach to spectral analysis is key to successful structure elucidation.

A. ¹H NMR Spectrum Analysis
  • Chemical Shift (δ):

    • Amide NH (δ ~5-9 ppm): The amide proton typically appears as a broad singlet or a doublet if coupled to the adjacent C3-H. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[1][31][32][33][34]

    • Sulfolane Ring Protons (δ ~2-5 ppm): The protons on the sulfolane ring will appear in this region. The protons adjacent to the sulfone group (C1-H₂ and C4-H₂) will be deshielded and appear at a lower field compared to the C2-H₂ protons.[35][36][37][38][39]

    • Propanamide Side Chain Protons:

      • C6-H (δ ~4-5 ppm): The methine proton on the carbon bearing the chlorine atom will be significantly deshielded.[40][41][42][43]

      • C7-H₃ (δ ~1.5-2.0 ppm): The methyl protons will appear as a doublet due to coupling with the C6-H proton.

  • Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., 1H for NH, 1H for C3-H, 2H for C1-H₂, etc.).

  • Multiplicity (Splitting Pattern): The splitting patterns will reveal the number of adjacent protons (n+1 rule). For example, the C7-H₃ signal should be a doublet, and the C6-H signal a quartet. The protons on the sulfolane ring will likely exhibit complex second-order coupling patterns.

B. ¹³C NMR Spectrum Analysis
  • Chemical Shift (δ):

    • Carbonyl Carbon (C5, δ ~170 ppm): The amide carbonyl carbon is highly deshielded.

    • Sulfolane Ring Carbons (δ ~20-60 ppm): The carbons of the sulfolane ring will appear in the aliphatic region. The carbon attached to the nitrogen (C3) will be in a different environment compared to the other ring carbons.

    • Propanamide Side Chain Carbons:

      • C6 (δ ~50-60 ppm): The carbon bonded to the chlorine atom will be deshielded.

      • C7 (δ ~15-25 ppm): The methyl carbon will appear at a higher field.

C. 2D NMR Spectra Analysis

1. COSY:

  • Trace the correlations to establish the proton spin systems.

  • Expect correlations between:

    • C1-H₂ and C2-H₂

    • C2-H₂ and C3-H

    • C3-H and C4-H₂

    • C4-H₂ and C1-H₂ (completing the sulfolane ring spin system)

    • C6-H and C7-H₃ (propanamide side chain spin system)

    • A correlation between the NH proton and the C3-H proton may also be observed.

2. HSQC:

  • Assign each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

  • For example, the proton signal at δ ~4-5 ppm (C6-H) will correlate with the carbon signal at δ ~50-60 ppm (C6).

3. HMBC:

  • Connect the different spin systems and assign quaternary carbons.

  • Key expected correlations:

    • NH to C3 and C5

    • C3-H to C1, C2, C4, and C5

    • C6-H to C5 and C7

    • C7-H₃ to C5 and C6

4. NOESY/ROESY:

  • This is the definitive experiment for determining the relative stereochemistry.

  • Look for through-space correlations between protons on the sulfolane ring and the propanamide side chain.

  • For example, a NOE between C3-H and C6-H would indicate that these protons are on the same face of the molecule. The presence or absence of specific NOEs between the diastereomers will allow for their differentiation.[44][45]

IV. Data Presentation

Summarize the assigned chemical shifts and key correlations in a clear and concise table.

Table 1: ¹H and ¹³C NMR Data for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (in CDCl₃, 400 MHz)

Positionδ¹³C (ppm)δ¹H (ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC Correlations
1ExpectedExpectedExpectedC2-H₂C2, C3, C4
2ExpectedExpectedExpectedC1-H₂, C3-HC1, C3, C4
3ExpectedExpectedExpectedC2-H₂, C4-H, NHC1, C2, C4, C5
4ExpectedExpectedExpectedC3-HC2, C3
5Expected----
6ExpectedExpectedq, J = ...C7-H₃C5, C7
7ExpectedExpectedd, J = ...C6-HC5, C6
NH-Expectedd, J = ...C3-HC3, C5

Note: Expected chemical shift ranges and coupling constants are provided. Actual values will need to be determined from the experimental data.

V. Conclusion

This application note provides a comprehensive framework for the complete NMR characterization of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. By systematically applying a suite of 1D and 2D NMR experiments and carefully analyzing the resulting data, researchers can confidently determine the chemical structure, and relative stereochemistry of this and similar novel compounds. This rigorous characterization is a fundamental prerequisite for any further investigation into the biological or chemical properties of the molecule.

VI. References

  • Patsnap. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • University of California, San Diego. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • SlideShare. Noesy [autosaved]. Retrieved from [Link]

  • ACS Publications. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • PubMed. (2008, July 15). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • PubMed. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • MDPI. (2002, August 31). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Bruker. Exploring 2D HSQC NMR. Retrieved from [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Scribd. Tetramethylsilane as NMR Standard | PDF. Retrieved from [Link]

  • Royal Society of Chemistry. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. Retrieved from [Link]

  • AIP Publishing. Chlorine‐35 NMR Study of the Shifts and Line Shapes of Some Liquid Inorganic Chlorides. Retrieved from [Link]

  • YouTube. (2019, June 2). Why tetramethylsilane (TMS) is used as the reference standard in NMR?. Retrieved from [Link]

  • University of California, Santa Cruz. NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • J-STAGE. (2025, December 18). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. Retrieved from [Link]

  • Wiley Online Library. (2006, March 14). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • MDPI. (2021, May 5). Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • University of Ottawa. (Cl) Chlorine NMR. Retrieved from [Link]

  • Royal Society of Chemistry. Second-order NMR spectra at high field of common organic functional groups. Retrieved from [Link]

  • SpringerLink. Relativistic Effects of Chlorine in 15N NMR Chemical Shifts of Chlorine-Containing Amines. Retrieved from [Link]

  • Wiley-VCH. Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]

  • GitHub. AstraZeneca/hsqc_structure_elucidation. Retrieved from [Link]

  • Canadian Science Publishing. (1975, October). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Retrieved from [Link]

  • MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

Sources

Using 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in targeted covalent inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in Targeted Covalent Inhibitor (TCI) Design

Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a comprehensive, mechanistically grounded guide on deploying structurally tuned, low-reactivity electrophilic fragments for highly selective covalent drug discovery.

Mechanistic Rationale: The Causality of Fragment Design

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and chemical reactivity. Historically, hyper-reactive electrophiles led to off-target haptenization and toxicity. The compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide represents a modern, rationally designed covalent fragment that decouples non-specific reactivity from target engagement.

This molecule is engineered with two distinct functional domains:

  • The Warhead (2-Chloropropanamide): While traditional chloroacetamides are highly reactive and often indiscriminately alkylate proteomic thiols, the addition of a methyl group at the α -carbon (forming a 2-chloropropanamide) introduces critical steric hindrance[1]. This modification significantly attenuates intrinsic electrophilicity, making it less reactive than standard acrylamides[1]. Causality: By lowering the intrinsic reactivity ( kchem​ ), covalent bond formation becomes entirely dependent on the non-covalent binding affinity ( Ki​ ) and precise spatial alignment within the target's binding pocket.

  • The Scaffold (1,1-Dioxidotetrahydrothiophene / Sulfolane): The sulfolane ring acts as a highly polar, chemically inert directing group. The sulfone oxygens serve as potent hydrogen-bond acceptors, orienting the fragment within polar sub-pockets of target proteins (such as kinases or protein disulfide isomerases)[1][2]. This structural orientation perfectly aligns the α -carbon for an SN​2 nucleophilic attack by a target cysteine thiolate[3].

Kinetic Model & Target Engagement

Covalent inhibition follows a two-step kinetic model: E+I⇌E⋅I→E−I . Because the 2-chloropropanamide warhead is intrinsically stable, the initial reversible binding event ( E⋅I ) is the primary driver of selectivity. The subsequent irreversible step ( kinact​ ) only occurs when the target's nucleophilic cysteine is held in strict proximity to the electrophile[4][5].

KineticModel E Target Protein (Free Cysteine) EI Non-Covalent Complex (E·I) Sulfolane H-Bonding E->EI + I (k_on) I 2-Chloropropanamide Fragment I->EI EI->E k_off EI_cov Covalent Adduct (E-I) Irreversible EI->EI_cov k_inact (S_N2 Displacement)

Kinetic model of targeted covalent inhibition driven by proximity-induced reactivity.

Quantitative Reactivity Profiling

To justify the selection of the 2-chloropropanamide warhead over legacy electrophiles, we must evaluate its intrinsic reactivity. The table below summarizes the comparative half-lives ( t1/2​ ) of various warheads when incubated with physiological concentrations of Glutathione (GSH).

Electrophilic WarheadReaction MechanismIntrinsic ReactivityGSH Half-Life ( t1/2​ )Selectivity Profile
Chloroacetamide SN​2 AlkylationHigh< 2 HoursLow (Prone to off-target toxicity)
Acrylamide Michael AdditionModerate12 - 24 HoursModerate (Requires structural tuning)
2-Chloropropanamide Sterically Hindered SN​2 Low> 48 Hours High (Strictly proximity-driven)

Self-Validating Experimental Protocols

To confidently advance 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in a drug discovery pipeline, scientists must employ a self-validating screening funnel. The following protocols ensure that the observed inhibition is target-specific and not an artifact of hyper-reactivity.

Protocol A: Intrinsic Reactivity Assessment (GSH Assay)

Purpose: To confirm the low intrinsic reactivity of the fragment, preventing false positives in biochemical assays (PAINS).

  • Prepare a 100μM solution of the fragment in PBS (pH 7.4) containing 10% DMSO.

  • Add reduced Glutathione (GSH) to a final concentration of 5mM (mimicking intracellular conditions).

  • Incubate the mixture at 37∘C .

  • Aliquot samples at 0, 1, 4, 12, 24, and 48 hours. Quench with 1% formic acid.

  • Analyze via LC-MS/MS (MRM mode) to quantify the depletion of the parent compound. Expected Outcome: The fragment should exhibit a t1/2​>48 hours, confirming its stability in the absence of a specific protein binding pocket.

Protocol B: Target Engagement via Intact Protein Mass Spectrometry

Purpose: To verify the formation of a 1:1 stoichiometric covalent adduct with the recombinant target protein.

  • Dilute the purified target protein (e.g., a cysteine-containing kinase) to 2μM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Add the fragment at a 10-fold molar excess ( 20μM ).

  • Incubate at room temperature for 2 to 6 hours.

  • Desalt the sample using a C4 ZipTip or an inline size-exclusion chromatography (SEC) column to remove unbound fragment.

  • Analyze via ESI-TOF Mass Spectrometry. Deconvolute the raw spectra using MaxEnt1 software. Expected Outcome: A mass shift corresponding exactly to [ProteinMass+FragmentMass−36.46Da(HCl)] , indicating the loss of the chloride leaving group during SN​2 alkylation.

Protocol C: Proteome-Wide Selectivity via isoTOP-ABPP

Purpose: To validate that the low-reactivity warhead does not indiscriminately alkylate the broader cellular proteome[4][6].

  • Treat live cells (e.g., HEK293T) with 10μM of an alkyne-tagged derivative of the fragment for 4 hours.

  • Lyse the cells and perform click chemistry with an isotopically heavy biotin-azide tag.

  • In parallel, treat a control lysate with a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne) and click with an isotopically light biotin-azide tag.

  • Combine lysates, enrich on streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS proteomics. Expected Outcome: The target protein should show a high Heavy/Light isotopic ratio, while off-target cysteines should remain unmodified (ratio ~0), proving the exceptional selectivity of the 2-chloropropanamide warhead[1][6].

Experimental Workflow Visualization

Workflow Step1 Phase 1: Intrinsic Reactivity (GSH Half-life Assay) Step2 Phase 2: Target Engagement (Intact Protein MS) Step1->Step2 t_1/2 > 48h Step3 Phase 3: Proteome Selectivity (isoTOP-ABPP in Live Cells) Step2->Step3 1:1 Adduct Confirmed Decision Selectivity Confirmed? Step3->Decision Decision->Step1 No (Redesign) Lead Lead Optimization (Fragment Growing) Decision->Lead Yes

Self-validating experimental workflow for screening low-reactivity covalent fragments.

Optimization Strategy: From Fragment to Lead

Once target engagement is confirmed, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide serves as an ideal starting point for Fragment-Based Lead Discovery (FBLD). Because the intrinsic reactivity is low, medicinal chemists must focus on optimizing the non-covalent interactions ( Ki​ ). By utilizing structure-based drug design (SBDD) and X-ray crystallography, the sulfolane ring can be functionalized or tethered to a known reversible binder. This "fragment growing" approach dramatically increases the local concentration of the 2-chloropropanamide warhead near the target cysteine, driving the kinact​/KI​ efficiency to therapeutic levels while maintaining a pristine safety profile.

References

  • Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(8), 2124-2131.[Link]

  • You, M., Liu, H., & Li, C. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 5(12), 5866-5887.[Link]

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.[Link]

Sources

Application Notes & Protocols: Strategic Crystallization of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Foreword: From Molecule to Material

The transition of a synthesized molecule into a viable, stable, and manufacturable drug substance is a critical chasm in pharmaceutical development. Crystallization is the bridge. For the class of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide derivatives, this process is particularly nuanced. These molecules possess a compelling array of functional groups: a hydrogen-bond-donating and -accepting amide, a highly polar sulfone group, and a halogen atom. This structural complexity offers multiple handles for intermolecular interactions, making these compounds both promising candidates for drug development and challenging subjects for crystallization.

This guide moves beyond simple procedural lists. It is designed to provide researchers and drug development professionals with the strategic rationale behind process decisions, enabling the development of robust, scalable, and controlled crystallization protocols. We will explore how to harness the unique physicochemical properties of this molecular scaffold to control critical quality attributes, including purity, crystal form (polymorphism), and particle size distribution.

Part I: Foundational Analysis & Solvent Selection

The success of any crystallization process is predicated on a thorough understanding of the solute-solvent relationship.[1] The choice of solvent is the most powerful tool for influencing polymorphism and crystal habit.[2]

The Rationale of Solvent Screening

The target molecule class features a polar sulfone and amide group, suggesting solubility in polar solvents. However, the overall structure has significant non-polar character, necessitating a broad screening approach. The goal is to identify a solvent or solvent system where the compound exhibits moderate solubility and a significant positive temperature coefficient of solubility (i.e., solubility increases substantially with temperature) for cooling crystallization, or to find a miscible solvent/anti-solvent pair.

Key Solvent Classes for Screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): Capable of hydrogen bonding with the amide and sulfone groups.

  • Ketones (Acetone, Methyl Ethyl Ketone): Polar aprotic solvents that can act as hydrogen bond acceptors.

  • Esters (Ethyl Acetate): Medium polarity solvents that often provide good solubility gradients.[3]

  • Nitriles (Acetonitrile): A polar aprotic solvent known to promote crystallization in many aromatic compounds.[4][5]

  • Ethers (THF, Dioxane): Can be useful, though their volatility can sometimes be a challenge.[3]

  • Aromatic Hydrocarbons (Toluene): May be effective, particularly if π-π stacking interactions are significant.[3]

  • Water: Given the polar groups, aqueous mixtures should be explored, especially in anti-solvent crystallization.

Protocol 1: Small-Scale Solubility & System Screening

Objective: To identify promising solvent systems for cooling, anti-solvent, and slurry crystallization.

Methodology:

  • Preparation: Place approximately 10-20 mg of the crude derivative into several small (2 mL) vials.

  • Solvent Addition: To each vial, add a different candidate solvent dropwise (e.g., 50 µL increments) at ambient temperature, vortexing after each addition.

  • Solubility Assessment (Ambient):

    • Soluble: If the solid dissolves in < 0.5 mL, the solvent is likely too strong for cooling crystallization but may be a candidate for an anti-solvent system.

    • Partially Soluble: If the solid dissolves in 0.5-2.0 mL, it is a strong candidate for cooling crystallization.

    • Insoluble/Slightly Soluble: If the solid does not dissolve in > 2.0 mL, it is a candidate for use as an anti-solvent or for slurry crystallization.

  • Temperature Effect: For vials showing partial solubility, heat the mixture to near the solvent's boiling point. If the solid dissolves completely, it confirms suitability for cooling crystallization.

  • Cooling Test: Allow the heated, clear solutions to cool slowly to room temperature, then place them in a refrigerator (4°C). Observe for spontaneous crystallization. Note the quality of the crystals (e.g., crystalline solid vs. oil or amorphous precipitate).

  • Anti-Solvent Test: For systems where the compound was highly soluble, add a candidate anti-solvent dropwise until turbidity persists. This identifies a viable solvent/anti-solvent pair.

Data Presentation: Solvent Selection Matrix
Solvent ClassExampleBoiling Point (°C)Polarity IndexSuitability for DerivativesRationale & Notes
Alcohols Ethanol785.2High Excellent H-bonding potential. Good temperature-solubility gradient.
Ketones Acetone565.1High Strong H-bond acceptor. Can sometimes lead to fast nucleation.
Esters Ethyl Acetate774.4High Medium polarity, good for creating supersaturation.
Nitriles Acetonitrile825.8Moderate Good solvent, but may require an anti-solvent for high yield.
Hydrocarbons Toluene1112.4Low (as solvent) Likely to be a good anti-solvent when paired with a polar solvent.
Water Water10010.2Low (as solvent) Excellent anti-solvent candidate due to the molecule's organic nature.

Part II: Core Crystallization Methodologies

Crystallization is the process of generating a solid form from a solution, melt, or vapor phase, where molecules arrange themselves in a highly ordered, repeating lattice structure.[1] The choice of method is dictated by the compound's properties and the desired outcome.

Technique 1: Controlled Cooling Crystallization

This is the most common technique for compounds whose solubility decreases significantly with temperature.[1][] The process relies on generating supersaturation by reducing the temperature of a saturated solution in a controlled manner.[7]

Causality: The rate of cooling is the primary control lever. Slow cooling keeps the system close to equilibrium, favoring the growth of the thermodynamically most stable polymorph and larger, more well-defined crystals.[2] Rapid cooling generates high levels of supersaturation, which can lead to rapid nucleation of smaller particles and potentially trap kinetic (metastable) polymorphs.[2]

  • Dissolution: In a jacketed reactor vessel, charge the crude derivative and the selected solvent (e.g., ethanol). Heat the mixture with agitation (e.g., 150-200 RPM) to a temperature where the solid completely dissolves (e.g., 70°C).

  • Clarification: Hold at temperature for 15-30 minutes to ensure all nuclei have dissolved. If necessary, perform a hot filtration to remove any insoluble particulate matter.

  • Controlled Cooling: Program the reactor to cool at a slow, linear rate (e.g., 5-10°C per hour). This is the critical step for controlling crystal size and form.

  • Seeding (Recommended): Once the solution has cooled to a temperature where it is slightly supersaturated (typically 2-5°C below the dissolution temperature), introduce a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form.

    • Expert Insight: Seeding provides a template for growth, bypassing the stochastic nature of primary nucleation. This ensures batch-to-batch consistency in polymorphic form and particle size.[8]

  • Aging: Once the final temperature is reached (e.g., 0-5°C), hold the slurry with gentle agitation for several hours (e.g., 2-4 hours). This "aging" period allows for the desupersaturation to complete, maximizing yield and potentially allowing for the conversion of any less stable forms.

  • Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Technique 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent and poorly soluble in another, where the two solvents are miscible.[1] Supersaturation is generated by adding the anti-solvent to a solution of the compound.

Causality: The rate of anti-solvent addition dictates the rate of supersaturation generation. A slow addition rate promotes crystal growth over nucleation, leading to larger particles. A fast addition can cause the solution to "crash out," resulting in a fine, often poorly crystalline powder.

  • Dissolution: Dissolve the crude derivative in a minimum amount of a "good" solvent (e.g., acetone) at ambient temperature in the reactor vessel.

  • Anti-Solvent Addition: Begin adding the "poor" solvent (the anti-solvent, e.g., water or toluene) at a slow, controlled rate via a syringe pump or addition funnel. Agitate the solution to ensure proper mixing.

  • Nucleation Point: Observe the solution for the onset of turbidity, which indicates the nucleation point.

  • Seeding (Optional but Recommended): Just before or at the nucleation point, add seed crystals of the desired form.

  • Continued Addition & Aging: Continue the anti-solvent addition at the same controlled rate. After the full volume of anti-solvent has been added, allow the slurry to age with agitation for 1-2 hours to maximize yield.

  • Isolation & Drying: Follow steps 6 and 7 from Protocol 2.

Part III: Process Visualization & Workflow

A systematic approach is crucial for developing a robust crystallization process. The following workflow illustrates the key stages and decision points.

Crystallization_Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Process Development cluster_2 Phase 3: Validation & Scale-Up Start Crude API SolventScreen Solubility Screening (Protocol 1) Start->SolventScreen SystemSelect Select System (Cooling vs. Anti-Solvent) SolventScreen->SystemSelect Develop Develop Protocol (Cooling or Anti-Solvent) SystemSelect->Develop Optimize Optimize Parameters (Rate, Temp, Seeding) Develop->Optimize Characterize Characterize Product (XRPD, DSC, HPLC) Optimize->Characterize Validate Validate for Polymorph, Purity, and Yield Characterize->Validate Validate->Optimize Re-optimize if needed ScaleUp Scale-Up Assessment Validate->ScaleUp Final Final Crystalline Product ScaleUp->Final

Caption: General workflow for crystallization process development.

Part IV: Controlling Critical Quality Attributes

Polymorphism: The Solid-State Challenge

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different stability, solubility, and bioavailability.[1][9] For molecules like the target derivatives, with flexible conformations and multiple hydrogen bonding sites, the potential for polymorphism is high.

Strategic Control:

  • Thermodynamic Control: To obtain the most stable polymorph, use slow crystallization conditions (slow cooling, slow anti-solvent addition) and allow for a long aging (slurry) period. This gives the system time to reach its lowest energy state.[2]

  • Kinetic Control: To isolate a metastable polymorph, rapid crystallization conditions (fast cooling, crash precipitation) are often required. These forms are often discovered during initial screening but can be difficult to reproduce.

  • Solvent Choice: The solvent can directly interact with the solute molecules, stabilizing certain conformations or intermolecular interactions that lead to the nucleation of a specific polymorph.[2][10]

  • Seeding: The most reliable way to ensure the desired polymorph is to seed with that specific form.[3]

Impurity Rejection: The Purification Mandate

Crystallization is a highly selective purification technique.[11] However, impurities can be incorporated into the crystal lattice.

Minimizing Impurity Incorporation:

  • Maintain Low Supersaturation: Growing crystals slowly at low supersaturation levels allows the lattice to be more selective, rejecting molecules that do not fit perfectly.

  • Wash Thoroughly: A proper wash of the filter cake with cold solvent is essential to remove impure mother liquor from the crystal surfaces.

  • Recrystallization: If purity targets are not met, a second crystallization (recrystallization) may be necessary.

Troubleshooting Common Crystallization Issues

The following decision tree provides a logical path for addressing common problems encountered during crystallization development.

Troubleshooting_Tree Start Problem Observed OilingOut Oiling Out Start->OilingOut Liquid phase separation NoCrystals No Crystals Form Start->NoCrystals Solution remains clear FinePowder Fine Powder / 'Crashing Out' Start->FinePowder Rapid precipitation Sol1 Decrease Cooling Rate / Anti-Solvent Addition Rate OilingOut->Sol1 Sol2 Increase Solvent Volume / Use Weaker Solvent OilingOut->Sol2 Sol3 Add Seed Crystals OilingOut->Sol3 NoCrystals->Sol3 Sol4 Cool to Lower Temperature / Add More Anti-Solvent NoCrystals->Sol4 Sol5 Scratch Inner Wall of Flask NoCrystals->Sol5 FinePowder->Sol1 Sol6 Decrease Supersaturation at Nucleation FinePowder->Sol6

Caption: Decision tree for troubleshooting common crystallization issues.

Part V: Essential Post-Crystallization Characterization

Confirming the success of a crystallization protocol requires rigorous analytical characterization of the final product.

TechniqueAbbreviationPrimary PurposeInformation Gained
Powder X-Ray Diffraction XRPDPolymorph Identification Provides a unique "fingerprint" of the crystal lattice. The primary tool for identifying and distinguishing between polymorphs.
Differential Scanning Calorimetry DSCThermal Properties Measures melting point, heat of fusion, and can detect polymorphic transitions or desolvation events.
Thermogravimetric Analysis TGASolvent/Water Content Measures weight loss as a function of temperature to quantify residual solvent or water content (solvates/hydrates).
Optical/Electron Microscopy -Morphology & Size Visualizes the crystal habit (shape, e.g., needles, plates) and provides an estimate of particle size and uniformity.
High-Performance Liquid Chromatography HPLCChemical Purity Quantifies the chemical purity of the isolated material and identifies the level of any process impurities.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg. Available at: [Link]

  • Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]

  • Jones, R. C., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Kawabata, Y., et al. (2011). Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]

  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • Nagy, Z. K., & Fujiwara, M. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. Available at: [Link]

  • Li, W., et al. (2022). Sulfolane Crystal Templating: A One-Step and Tunable Polarity Approach for Self-Assembled Super-Macroporous Hydrophobic Monoliths. ACS Applied Materials & Interfaces. Available at: [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. Available at: [Link]

  • Mustapha, B., et al. (2021). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Processes. Available at: [Link]

  • Chen, Y.-C., et al. (2018). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. Micromachines. Available at: [Link]

  • Nagy, Z. K., & Fevotte, G. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (1994). US5290953A - Process for producing sulfolane compounds.
  • MIT DSpace. (2014). Control of polymorphism in continuous crystallization. Available at: [Link]

  • ChemPedia. (2026). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. Available at: [Link]

  • Singh, S., et al. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Stolar, T., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals. Available at: [Link]

  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Available at: [Link]

  • University of Huddersfield Research Portal. (2017). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]

  • International Journal of Life Science and Pharma Research. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. Available at: [Link]

  • IntechOpen. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. Available at: [Link]

  • Cybulski, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Chemistry Academy. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Seven Star Pharma. Factors Influencing Polymorphism. Available at: [Link]

  • Su, Q., et al. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Covalent Inhibitors Using 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Covalent Inhibitors in Drug Discovery

In the landscape of modern drug discovery, covalent inhibitors are experiencing a resurgence, offering a powerful strategy to target historically "undruggable" proteins with high potency and prolonged duration of action.[1][2] Unlike their non-covalent counterparts, which bind reversibly to their targets, covalent inhibitors form a stable, irreversible bond with a specific amino acid residue, typically a nucleophilic cysteine.[3][4] This mode of action can lead to enhanced efficacy and the ability to target proteins with shallow binding pockets.

The compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is a prime candidate for screening as a covalent inhibitor. Its chemical structure features a chloroacetamide "warhead," a well-established electrophilic group known to react with the thiol side chain of cysteine residues via nucleophilic substitution.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize novel protein targets for this and other chloroacetamide-based compounds.

I. Core Principles of Covalent Inhibitor HTS

Screening for covalent inhibitors presents unique challenges compared to traditional HTS for reversible inhibitors. The primary distinction is the time-dependent nature of the inhibition, where the inhibitor's potency is a function of both its initial binding affinity (Ki) and its rate of covalent bond formation (kinact).[6] Therefore, HTS campaigns for covalent inhibitors must be designed to capture this kinetic behavior and differentiate true covalent modifiers from non-specific reactive compounds.

A successful HTS cascade for covalent inhibitors typically involves a multi-tiered approach, starting with a primary screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm the covalent mechanism of action, determine potency, and assess selectivity.

II. High-Throughput Screening Workflow for Covalent Inhibitors

The following workflow provides a robust framework for identifying and validating protein targets for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide and similar covalent modifiers.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary In-depth Characterization Primary_Screen Primary HTS Assay (e.g., Biochemical or Cell-Based) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Covalent_Confirmation Covalent Mechanism Assays (IC50 Shift, Washout) Hit_Confirmation->Covalent_Confirmation Confirmed Hits Kinetics Kinetic Analysis (kinact/Ki determination) Covalent_Confirmation->Kinetics Covalent Modifiers Mass_Spec Mass Spectrometry (Adduct Formation) Kinetics->Mass_Spec Selectivity Selectivity Profiling (Proteome-wide) Mass_Spec->Selectivity

Caption: A tiered HTS workflow for covalent inhibitor discovery.

III. Detailed Protocols

A. Primary High-Throughput Screening: Biochemical Inhibition Assay

This protocol describes a generic biochemical assay to identify initial hits from a compound library that inhibit the enzymatic activity of a target protein in a time-dependent manner.

Principle: The target enzyme is pre-incubated with the test compound for varying durations before the addition of a substrate. A time-dependent decrease in enzyme activity suggests a potential covalent interaction.

Materials:

  • Target protein (purified)

  • 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (and other library compounds) dissolved in DMSO

  • Assay buffer (optimized for target protein stability and activity)

  • Substrate (fluorogenic or chromogenic)

  • Stop solution (if required)

  • Microplates (e.g., 384-well or 1536-well)

  • Plate reader (fluorescence or absorbance)

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds and control inhibitors (a known reversible inhibitor and a non-inhibitory compound) into the wells of a 1536-well microplate.[7]

  • Enzyme Addition: Add 2 µL of the target enzyme solution (at 2X final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30, 60, and 120 minutes) to allow for the covalent reaction to occur. This time-course is crucial for identifying time-dependent inhibitors.

  • Substrate Addition: Add 2 µL of the substrate solution (at 2X final concentration) to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a period that ensures the reaction is in the linear range (typically 15-60 minutes).

  • Detection: Read the fluorescence or absorbance signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound at each pre-incubation time point relative to the DMSO control. Hits are identified as compounds that show increasing inhibition with longer pre-incubation times.

B. Secondary Assay: IC50 Shift Assay to Confirm Covalent Modification

Principle: For a covalent inhibitor, the apparent IC50 value will decrease with increasing pre-incubation time with the target protein. Reversible inhibitors will not show this time-dependent shift.

Protocol:

  • Prepare serial dilutions of the hit compounds.

  • Set up multiple assay plates, each corresponding to a different pre-incubation time (e.g., 15, 30, 60, 120 minutes).

  • On each plate, add the serially diluted compounds and the target enzyme.

  • Incubate each plate for its designated pre-incubation time.

  • Initiate the reaction by adding the substrate to all plates.

  • After a fixed reaction time, measure the signal.

  • Plot the dose-response curves for each pre-incubation time and calculate the IC50 values. A significant leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.

Pre-incubation Time (min)IC50 of Reversible Inhibitor (µM)IC50 of Covalent Inhibitor (µM)
1510.215.8
3010.58.1
609.82.5
12010.10.9
Caption: Example data showing an IC50 shift for a covalent inhibitor.
C. Tertiary Assay: Intact Protein Mass Spectrometry for Adduct Confirmation

Principle: Direct detection of the covalent adduct by mass spectrometry provides definitive evidence of covalent modification.[8][9] The mass of the target protein will increase by the molecular weight of the bound inhibitor.

Materials:

  • Purified target protein

  • Hit compound

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Liquid chromatography system for desalting

Protocol:

  • Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the hit compound (e.g., 50-100 µM) for a sufficient time (e.g., 2-4 hours) to ensure significant adduct formation. A control sample with the protein and DMSO should be run in parallel.

  • Desalting: Remove excess compound and buffer salts using a desalting column (e.g., a short C4 column).

  • Mass Spectrometry Analysis: Infuse the desalted protein into the mass spectrometer and acquire the spectrum.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample compared to the control confirms covalent adduct formation.[9][10]

Mass_Spec_Principle cluster_before Before Reaction cluster_after After Reaction Protein Target Protein (MW = X) Adduct Covalent Adduct (MW = X + Y) Protein->Adduct Inhibitor Covalent Inhibitor (MW = Y) Inhibitor->Adduct

Caption: Principle of mass spectrometry for covalent adduct detection.

IV. Data Interpretation and Considerations

  • False Positives: A significant challenge in covalent inhibitor screening is the potential for false positives due to compound reactivity, aggregation, or assay interference. The tiered screening approach outlined above is designed to mitigate this risk.

  • Selectivity: It is crucial to assess the selectivity of any confirmed covalent inhibitor. This can be achieved through proteome-wide chemical proteomics approaches to identify off-target interactions.

  • Kinetic Characterization: For confirmed covalent inhibitors, the second-order rate constant (kinact/Ki) should be determined to quantify their potency.[6][10] This provides a more accurate measure of inhibitory activity than IC50 values alone.

V. Conclusion

The chloroacetamide-containing compound, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, represents a valuable starting point for the discovery of novel covalent inhibitors. The application notes and protocols provided herein offer a robust framework for conducting high-throughput screening campaigns to identify and characterize its protein targets. By employing a systematic and multi-faceted approach, researchers can confidently identify and validate novel covalent modulators for a wide range of biological targets, ultimately accelerating the development of new therapeutics.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. Retrieved from [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed. Retrieved from [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). ACS Publications. Retrieved from [Link]

  • High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. (2025). ACS Publications. Retrieved from [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (n.d.). PMC. Retrieved from [Link]

  • High-Throughput Covalent Modifier Screening with Acoustic Ejection Mass Spectrometry. (2024). PubMed. Retrieved from [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). ACS Publications. Retrieved from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. Retrieved from [Link]

  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. (2026). RSC Publishing. Retrieved from [Link]

  • Propanamide, 2-chloro-N,N-diethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Advanced approaches of developing targeted covalent drugs. (n.d.). PMC. Retrieved from [Link]

  • Fluorescent covalent organic framework as an ultrasensitive fluorescent probe for tyrosinase activity monitoring and inhibitor screening. (2024). PubMed. Retrieved from [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2025). ResearchGate. Retrieved from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Retrieved from [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Covalent Inhibitors. (2023). Cambridge MedChem Consulting. Retrieved from [Link]

  • 2-chloro-N-(naphthalen-1-yl)propanamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. (2025). ACS Publications. Retrieved from [Link]

  • Effective Dechlorination of 2-Chloropropene to Propylene on a Metallic Nickel Catalyst Supported on γ-Alumina. (n.d.). J-STAGE. Retrieved from [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2021). ACS Publications. Retrieved from [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). ConnectSci. Retrieved from [Link]

Sources

Topic: Conjugation Protocols for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The site-specific modification of peptides is a critical technology in the development of next-generation therapeutics, diagnostics, and research tools. This document provides a comprehensive guide to the use of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, a novel heterobifunctional reagent designed for the targeted covalent modification of peptides. This reagent features a chloroacetamide group for selective alkylation of cysteine residues and a hydrophilic sulfolane (1,1-dioxidotetrahydrothiophene) moiety. The sulfolane group is intended to enhance the aqueous solubility and potentially modulate the pharmacokinetic properties of the resulting peptide conjugate. We present the core chemical principles, detailed step-by-step protocols for conjugation and purification, and expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide and protein bioconjugation.

Introduction and Scientific Principles

The functionalization of peptides allows for the introduction of various moieties, including fluorophores, cytotoxic drugs, or pharmacokinetic modifiers. The choice of conjugation chemistry is paramount to ensure reaction specificity, stability of the resulting linkage, and preservation of the peptide's biological activity. Haloacetamide reagents, such as iodoacetamide and chloroacetamide, are well-established for their ability to selectively react with the sulfhydryl groups of cysteine residues under mild conditions.[1][2]

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide leverages this proven reactivity. Its structure consists of two key components:

  • The Reactive Moiety: A 2-chloroacetamide group that serves as an electrophile.

  • The Modifying Moiety: A sulfolane ring system (tetrahydrothiophene 1,1-dioxide), which is a polar, aprotic, and highly stable functional group known to be miscible with water.[3]

The conjugation proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The thiol group of a cysteine residue, particularly in its more nucleophilic deprotonated thiolate form (S⁻), attacks the carbon atom bearing the chlorine atom. This results in the formation of a highly stable thioether bond and the displacement of the chloride ion.[4] The reaction's efficiency is highly dependent on pH, as a slightly basic environment (pH 7.0-8.5) facilitates the deprotonation of the cysteine's thiol group, thereby increasing its nucleophilicity.[1]

Figure 1: Chemical principle of cysteine alkylation.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Standard laboratory glassware and consumables

Chemicals and Reagents
  • Cysteine-containing peptide of interest (lyophilized powder)

  • 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (MW: 225.69 g/mol )[5]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Sodium phosphate (monobasic and dibasic) or Tris-HCl for buffer preparation

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water (18.2 MΩ·cm)

  • L-Cysteine or β-mercaptoethanol (for quenching)

  • Nitrogen gas source

Experimental Protocols

This section details the complete workflow, from initial peptide preparation to the final characterization of the conjugate.

G A Step 1: Reagent & Buffer Preparation B Step 2: Peptide Dissolution & Reduction A->B C Step 3: Conjugation Reaction B->C D Step 4: Reaction Quenching C->D E Step 5: Purification by RP-HPLC D->E F Step 6: Characterization by Mass Spectrometry E->F G Step 7: Lyophilization & Storage F->G

Figure 2: Overall experimental workflow for peptide conjugation.

Step 1: Preparation of Stock Solutions

Rationale: Accurate concentrations are essential for controlling the reaction stoichiometry. The choice of solvent for the alkylating agent is critical; it must be miscible with the aqueous reaction buffer.

  • Conjugation Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.5. Degas the buffer thoroughly by sparging with nitrogen for 15-20 minutes to minimize oxidation of the peptide's thiol group.

  • Peptide Stock Solution: Prepare a 10 mM stock solution of the cysteine-containing peptide by dissolving it in the conjugation buffer. If solubility is an issue, a small amount of an organic co-solvent like ACN or DMF may be added, but the final concentration should not exceed 10-20% (v/v) to avoid denaturing the peptide.

  • Reducing Agent (TCEP): Prepare a 100 mM stock solution of TCEP in deionized water. TCEP is preferred over DTT as it does not contain a free thiol that could compete in the alkylation reaction.

  • Alkylating Reagent: Prepare a 100 mM stock solution of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in anhydrous DMF or DMSO. Prepare this solution fresh just before use.

  • Quenching Solution: Prepare a 1 M stock solution of L-cysteine or β-mercaptoethanol in deionized water.

Step 2: Peptide Reduction

Rationale: Many peptides exist with their cysteine residues oxidized, forming intramolecular or intermolecular disulfide bonds. These bonds must be cleaved to expose the free sulfhydryl group required for the conjugation reaction.[6]

  • To your peptide solution, add the TCEP stock solution to a final concentration of 2-5 molar equivalents relative to the peptide.

  • Incubate the mixture for 1 hour at room temperature with gentle mixing. This ensures complete reduction of all disulfide bonds.

Step 3: The Conjugation Reaction

Rationale: A molar excess of the alkylating agent is used to drive the reaction towards completion. The reaction is performed in the dark to prevent potential side reactions. While chloroacetamides are less light-sensitive than iodoacetamides, this is a standard precaution in bioconjugation.[7]

  • Add the 100 mM stock solution of the alkylating reagent to the reduced peptide solution to achieve a final molar ratio of 10-20 equivalents of the reagent to 1 equivalent of the peptide.

  • Wrap the reaction vial in aluminum foil to protect it from light.

  • Incubate the reaction for 2-4 hours at room temperature or 37°C. The reaction progress should be monitored by taking small aliquots (e.g., 5 µL) at time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by RP-HPLC and mass spectrometry.

Step 4: Quenching the Reaction

Rationale: It is crucial to quench the reaction to stop any unreacted alkylating agent from modifying the peptide further during purification or storage. A small molecule with a free thiol is added to consume the excess chloroacetamide.

  • Add the quenching solution (e.g., L-cysteine) to the reaction mixture to a final concentration that is at least 5-fold higher than the initial concentration of the alkylating agent.

  • Let the quenching reaction proceed for 30 minutes at room temperature.

Step 5: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the standard method for purifying peptides and their conjugates. The increased hydrophilicity from the sulfolane moiety may slightly decrease the retention time of the conjugate compared to a more hydrophobic modification, but it will be readily separable from the unreacted peptide and excess reagents.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • Inject the mixture onto a semi-preparative C18 column.

  • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 40 minutes).

  • Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the major product peak.

Step 6: Characterization and Validation

Rationale: Mass spectrometry is essential to confirm the successful conjugation and verify the identity and purity of the final product.

  • Analyze the collected HPLC fractions using ESI-MS or MALDI-TOF.

  • Compare the observed molecular weight with the theoretical molecular weight of the conjugate. A successful conjugation will result in a specific mass shift.

CompoundTheoretical MW (Da)Observed MW (Da)Mass Shift (Da)
Example Peptide (Cys-Gly-Phe) 325.37325.4-
Alkylating Reagent 225.69--
Conjugated Peptide 533.62 (325.37 + 208.25*)533.6+208.25
Note: The mass added is the mass of the reagent minus HCl (225.69 - 36.46 + H from SH = 190.23). Let's re-calculate. The group added is -CH(CH3)-C(O)-NH-Sulfolane. The reagent is 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. The propanamide part is CH3-CH(Cl)-C(O)-. The mass added is the mass of the reagent minus the mass of Cl, plus the mass of the peptide minus the mass of H from the thiol. So, Mass(Conjugate) = Mass(Peptide) + Mass(Reagent) - Mass(HCl). Mass shift = 225.69 - 36.46 = 189.23 Da. Let me correct the table.
CompoundTheoretical MW (Da)Observed MW (Da)Mass Shift (Da)
Example Peptide (Cys-Gly-Phe) 325.37325.4-
Conjugated Peptide 514.60 (325.37 + 189.23)514.6+189.23

This table presents illustrative data. Actual results must be determined empirically.

Step 7: Lyophilization and Storage
  • Pool the pure fractions confirmed by MS analysis.

  • Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the frozen solution until a dry powder is obtained.

  • Store the final lyophilized conjugate at -20°C or -80°C.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Incomplete reduction of disulfide bonds.2. pH of the reaction buffer is too low.3. Reagent degradation (hydrolysis).4. Peptide oxidation during the reaction.1. Increase TCEP concentration or incubation time.2. Verify buffer pH is between 7.0-8.5.[1]3. Prepare the alkylating reagent stock solution fresh.4. Ensure the buffer is thoroughly degassed.
Multiple Product Peaks in HPLC 1. Non-specific modification (e.g., at lysine or N-terminus).2. Incomplete reaction, leaving starting material.3. Oxidation of other residues (e.g., Methionine).1. Lower the reaction pH towards 7.0 to increase specificity for cysteine.[8]2. Increase reaction time or molar excess of the alkylating agent.3. Degas all solutions and consider adding a scavenger like methionine. Chloroacetamides can cause methionine oxidation.[9][10]
No Reaction Occurs 1. Inactive (hydrolyzed) alkylating reagent.2. Absence of a free cysteine in the peptide.3. Incorrect pH.1. Synthesize or procure fresh reagent.2. Confirm peptide sequence and ensure proper reduction.3. Re-make and verify the pH of the conjugation buffer.

Conclusion

The protocol described herein provides a robust and reliable method for the site-specific conjugation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide to cysteine-containing peptides. The resulting stable thioether linkage and the introduction of a hydrophilic sulfolane moiety make this reagent a valuable tool for developing novel peptide conjugates. By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, researchers can achieve high yields of pure, well-defined products suitable for a wide range of applications in drug discovery and chemical biology.

References

  • Sechi, S., & Chait, B. T. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. Retrieved from [Link]

  • An, I., & STAT-MAT. (n.d.). Alkylation of cysteine-containing peptides to mimic palmitoylation. Purdue University. Retrieved from [Link]

  • Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Vandekerckhove, J., & Kellner, R. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 72(14), 3297–3303. Retrieved from [Link]

  • Parker, S. J., & Parker, B. L. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3447–3452. Retrieved from [Link]

  • Wang, M., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLOS ONE, 11(4), e0153386. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chloroacetamide – Knowledge and References. Retrieved from [Link]

  • Parker, S. J., & Parker, B. L. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Proteomics, 17(17-18), 1700134. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-propylpentanamide. Retrieved from [Link]

  • Huc, I., et al. (2022). Differential Peptide Multi‐Macrocyclizations at the Surface of a Helical Foldamer Template. Angewandte Chemie International Edition, 61(1), e202112345. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Visualizing the Synthesis: Reaction Pathway

The target molecule is synthesized via a nucleophilic acyl substitution, specifically the N-acylation of 3-aminotetrahydrothiophene-1,1-dioxide with 2-chloropropanoyl chloride. Understanding this core reaction is the first step to effective troubleshooting.

Synthesis_Pathway Figure 1: N-Acylation Reaction Pathway cluster_reactants Reactants cluster_product Product Amine 3-Aminotetrahydrothiophene-1,1-dioxide Product 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Amine->Product Nucleophilic Attack AcylChloride 2-Chloropropanoyl Chloride AcylChloride->Product Conditions Base (e.g., Et3N, DIPEA) Aprotic Solvent (e.g., DCM, THF) Temp: 0 °C to RT Conditions->Product Troubleshooting_Workflow Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity - Distill Acyl Chloride? - Check Amine Quality? Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions - Base Selection (Et3N, DIPEA) - Stoichiometry (1.1-1.5 eq) - Temperature (0°C to RT) Check_Reagents->Check_Conditions If Reagents are Pure Check_Workup 3. Review Workup & Purification - Aqueous Wash pH - Solvent Choice for Extraction - Chromatography Method Check_Conditions->Check_Workup If Conditions are Optimized Result Improved Yield Check_Workup->Result

Caption: Figure 2: A systematic workflow for diagnosing and resolving low reaction yields.

Common Impurities & Solutions:

ImpurityLikely CausePrevention & Mitigation Strategy
Unreacted 3-aminotetrahydrothiophene-1,1-dioxide Insufficient acylating agent; protonation of the amine by HCl.Use a slight excess (1.05-1.1 eq.) of 2-chloropropanoyl chloride. Ensure at least 1.1 eq. of base is used.
2-Chloropropionic acid Hydrolysis of 2-chloropropanoyl chloride by trace water.Use anhydrous solvents and an inert atmosphere. Purify the acyl chloride before use. [1]
N,N-diacylated product While the second acylation is slower, it can occur with excess acylating agent.Use a 1:1 or slight excess of the amine relative to the acyl chloride. Add the acyl chloride slowly to the amine solution.
Polymeric "tar" Base-induced elimination to form methylketene, which then polymerizes. [2]Maintain low temperature (0 °C) during acyl chloride addition. Use a hindered base like DIPEA.
Q3: The workup procedure seems complicated and I'm losing product during purification. How can I optimize it?

Product loss during workup and purification is a common, often overlooked, source of low yield.

Troubleshooting Steps:

  • Quenching: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and hydrolyze unreacted acyl chloride. [3]2. Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The product amide has moderate polarity, so multiple extractions may be necessary.

  • Washing: Wash the combined organic layers sequentially with:

    • Dilute HCl to remove the tertiary amine base.

    • Saturated sodium bicarbonate solution to remove any 2-chloropropionic acid.

    • Brine to remove excess water. [3]4. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotovap to prevent product decomposition.

  • Purification: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. If it is an oil or impurities are persistent, silica gel column chromatography is the standard method.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for this synthesis on a lab scale?

A1: The following protocol is a robust starting point for optimization.

Protocol 1: Synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide
  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminotetrahydrothiophene-1,1-dioxide (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (1.2 eq.). Stir until all solids dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add freshly distilled 2-chloropropanoyl chloride (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Follow the optimized workup procedure described in the troubleshooting section above.

Q2: What are the critical safety precautions for handling 2-chloropropanoyl chloride?

A2: Safety is paramount. 2-chloropropanoyl chloride is corrosive, flammable, and reacts violently with water, liberating toxic gas (HCl). [4][5]* Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood. [5]* Handling: Use dry, sealed glassware. Avoid contact with water, alcohols, amines, and strong bases outside of the controlled reaction environment. [4]* Fire Safety: Keep away from open flames and ignition sources. The flash point is 34 °C (93.2 °F). [5]Use a dry chemical or CO2 fire extinguisher. Do NOT use water. [6] Q3: Are there alternative acylating agents or coupling conditions I could try?

A3: Yes, if the acyl chloride route proves problematic, other methods can be employed.

  • Acid Anhydrides: 2-chloropropionic anhydride can be used, often with a catalytic amount of a Lewis acid or a strong protic acid like H2SO4. [3][7]These reactions may require heating.

  • Carbodiimide Coupling: You can couple 2-chloropropionic acid directly with the amine using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole). This method avoids the highly reactive acyl chloride but adds cost and complexity to the purification.

  • Catalytic Methods: Some research points to the use of metal triflates (e.g., Cu(OTf)2) as efficient catalysts for the acylation of sulfonamides, which can proceed under mild conditions with good yields. [8]

References

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. [Link]

  • ResearchGate. (n.d.). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. [Link]

  • Taylor & Francis Online. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. [Link]

  • AIP Publishing. (2024). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. [Link]

  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]

  • Reddit. (2022). purification of 2-chloropropionyl chloride. [Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about the solubility of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Q1: What are the key structural features of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide that influence its aqueous solubility?

A1: The molecule's solubility is a balance of its hydrophilic and hydrophobic components. The polar sulfone group (SO₂) and the amide linkage (-C(O)NH-) are capable of hydrogen bonding with water, which contributes positively to its aqueous solubility.[1][2] However, the tetrahydrothiophene ring, the propyl chain, and the chloro-substitution introduce hydrophobicity, which can limit its solubility in water. The overall solubility will depend on the interplay of these competing factors.

Q2: I'm observing very low solubility in my initial experiments. What is a reasonable starting point for improving this?

A2: For a quick assessment, a simple pH adjustment is often a good first step for compounds with ionizable groups.[3] Although the amide and sulfone groups in this molecule are generally considered neutral, their local electronic environment could influence their pKa. A preliminary screen across a pH range (e.g., pH 3, 7, and 9) can provide valuable initial insights.

Q3: Are there any known stability concerns with this molecule that I should be aware of when trying to solubilize it?

A3: The 2-chloro-N-substituted amide functionality presents a potential for hydrolysis, particularly under strong acidic or basic conditions.[4][5] The sulfone group is generally stable, but extreme conditions should be avoided.[6] It is crucial to monitor the integrity of the compound during your solubilization experiments, for example by using HPLC to check for degradation products.

Q4: What is the most common reason for variability in solubility results between experiments?

A4: Inconsistent equilibration time is a frequent cause of variability. It is essential to ensure that the solution has reached thermodynamic equilibrium, which can take several hours or even days for poorly soluble compounds. Other factors include inaccurate temperature control, and variations in the solid-state form (polymorphism) of the compound.[7]

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Aqueous Solubility

If you are facing persistent solubility issues, this guide provides a systematic approach to identify and implement an effective solubilization strategy.

Logical Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for selecting a suitable solubilization method.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Physical Modification cluster_4 Analysis & Validation Start Poor Aqueous Solubility Observed Initial_Solubility Determine Baseline Solubility (Shake-Flask Method) Start->Initial_Solubility pH_Adjustment pH Adjustment (pH 3-10) Initial_Solubility->pH_Adjustment Cosolvents Co-solvents (e.g., PEG 400, Propylene Glycol) Initial_Solubility->Cosolvents Surfactants Surfactants (e.g., Tween 80, SLS) pH_Adjustment->Surfactants If pH effect is minimal Cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) pH_Adjustment->Cyclodextrins If stability is an issue Cosolvents->Surfactants If co-solvent toxicity is a concern Cosolvents->Cyclodextrins For improved stability Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosuspension) Surfactants->Particle_Size_Reduction For further enhancement Cyclodextrins->Particle_Size_Reduction If complexation is incomplete Final_Solubility Determine Final Solubility Particle_Size_Reduction->Final_Solubility Stability_Assessment Assess Stability of Formulation (HPLC) Final_Solubility->Stability_Assessment

Caption: A workflow for systematically addressing poor aqueous solubility.

Detailed Troubleshooting Steps

Step 1: Establish a Baseline - The Shake-Flask Method

Before attempting to improve solubility, it is critical to have a reliable measurement of the compound's intrinsic aqueous solubility. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

  • Protocol:

    • Add an excess amount of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide to a known volume of purified water (e.g., 10 mg in 10 mL).

    • Seal the container and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Step 2: Investigate the Effect of pH

Changes in pH can significantly impact the solubility of ionizable compounds.[3]

  • Experimental Approach:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

    • Perform the shake-flask method as described above for each buffer.

    • Analyze the solubility at each pH. A significant increase in solubility at a particular pH may suggest the presence of an ionizable group.

  • Causality: If the compound contains a functional group that can be protonated or deprotonated, its charged form will generally have a higher aqueous solubility due to more favorable interactions with polar water molecules.

Step 3: Explore the Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[10][]

  • Common Co-solvents:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Glycerin

  • Experimental Protocol:

    • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, and 40% v/v of the co-solvent in water).

    • Determine the solubility of the compound in each mixture using the shake-flask method.

    • Plot solubility as a function of the co-solvent concentration.

  • Mechanism: Co-solvents work by reducing the cohesive energy density of water, making it a more favorable environment for hydrophobic solutes.[]

Step 4: Evaluate Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[1][12]

  • Types of Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20)

    • Anionic: Sodium lauryl sulfate (SLS)

    • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Experimental Workflow:

    • Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC.

    • Determine the solubility of the compound in each surfactant solution using the shake-flask method.

  • Rationale: The hydrophobic core of the micelle provides a favorable environment for the non-polar parts of the 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide molecule, while the hydrophilic shell of the micelle maintains its solubility in the bulk aqueous phase.[1]

Step 5: Consider Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[2][13]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol for Complexation:

    • Prepare aqueous solutions of the cyclodextrin at different concentrations.

    • Add an excess of the compound to each cyclodextrin solution.

    • Stir the mixtures for 24-48 hours to allow for complex formation.

    • Filter the solutions and analyze the filtrate for the concentration of the dissolved compound.

  • Scientific Principle: The hydrophobic portion of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide can fit into the non-polar cavity of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with water, leading to enhanced solubility.[14]

Step 6: Particle Size Reduction

For compounds where dissolution rate is the limiting factor for solubility, reducing the particle size can significantly improve the dissolution rate and, consequently, the apparent solubility.[15][16]

  • Techniques:

    • Micronization: Reduces particle size to the micrometer range.[17]

    • Nanosuspension: Reduces particle size to the nanometer range, often with the use of stabilizers.[16]

  • When to Consider: This approach is particularly useful when other formulation strategies have provided limited success or when a rapid dissolution rate is required.

III. Data Summary and Comparison of Solubilization Techniques

The following table provides a comparative overview of the different solubilization strategies discussed.

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple, cost-effective, and easy to implement.[3]Only effective for ionizable compounds; risk of precipitation upon pH change.[3]
Co-solvents Reduces the polarity of the solvent system.Effective for a wide range of hydrophobic compounds; can be used in combination with other techniques.[18]Potential for in vivo precipitation upon dilution; toxicity concerns at high concentrations.[18]
Surfactants Encapsulation of the drug within micelles.High solubilization capacity; can improve membrane permeability.[1]Potential for toxicity; can interfere with analytical methods.[19]
Cyclodextrins Formation of inclusion complexes.Can improve stability; low toxicity for many derivatives.[2][13]Limited by the stoichiometry of complexation; can be expensive.
Particle Size Reduction Increases the surface area available for dissolution.Improves dissolution rate; applicable to crystalline compounds.[15]Can lead to particle agglomeration; potential for changes in solid-state properties.[17]

IV. Stability Assessment

Regardless of the solubilization method chosen, it is imperative to assess the chemical stability of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in the final formulation.

Protocol for Stability Testing
  • Prepare the final formulation of the solubilized compound.

  • Store aliquots of the formulation under different conditions (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH) as per ICH guidelines.[20][21]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample and analyze it using a stability-indicating HPLC method.

  • Monitor for any decrease in the concentration of the parent compound and the appearance of any degradation products.

The following diagram illustrates a typical stability testing workflow.

Stability_Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis Start Final Solubilized Formulation Storage_1 4°C Start->Storage_1 Storage_2 25°C / 60% RH Start->Storage_2 Storage_3 40°C / 75% RH Start->Storage_3 Time_0 T=0 Storage_1->Time_0 Storage_2->Time_0 Storage_3->Time_0 Time_1 T=1 month Time_0->Time_1 Time_3 T=3 months Time_1->Time_3 Time_6 T=6 months Time_3->Time_6 Analysis HPLC Analysis (Purity & Degradants) Time_6->Analysis

Caption: A workflow for assessing the stability of the formulated compound.

V. References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2023). International Journal of Medical Science and Dental Research. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers. [Link]

  • SOLUBILITY ENHANCEMENT BY SIZE REDUCTION. (n.d.). Late Laxmibai Phadtare College of Pharmacy. [Link]

  • Full article: Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. (2025). Taylor & Francis Online. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). National Center for Biotechnology Information. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (2023). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • (Open Access) Approaches to improve solubility of poorly water soluble drugs. (2014). SciSpace. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012). ACS Publications. [Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. (2015). ACS Publications. [Link]

  • Sulfone. (n.d.). Wikipedia. [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. (2015). National Center for Biotechnology Information. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). ResearchGate. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ACS Publications. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2019). Chemistry Europe. [Link]

  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Guideline on stability testing for applications for variations to a marketing authorisation. (2014). European Medicines Agency (EMA). [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). ACS Publications. [Link]

  • Q1A(R2) Guideline. (2010). ICH. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. (2020). ResearchGate. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2007). ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). Arkivoc. [Link]

  • A Review of Solubility Enhancement Techniques. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Technical Support Center: Optimizing HPLC Purification for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of purifying this unique molecule. Our approach moves beyond simple protocols to explain the fundamental principles behind each step, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Analyte: A Chemist's Perspective

Before embarking on method development, a thorough understanding of the target molecule's structure is paramount.[1] 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is a small molecule with distinct features that dictate its chromatographic behavior.

  • High Polarity: The presence of a sulfone group (SO₂) and a secondary amide (C=ONH) makes the molecule highly polar. This is the primary challenge, as traditional reversed-phase (RP) C18 columns are designed for nonpolar compounds and may offer insufficient retention.

  • Chiral Centers: The molecule possesses at least two chiral centers: one at the chlorinated carbon of the propanamide moiety and another at the 3-position of the tetrahydrothiophene ring. This necessitates consideration of chiral separation techniques if enantiomeric purity is required.

  • UV Absorbance: The amide bond provides a chromophore suitable for UV detection, likely around 200-220 nm.

PropertyStructural FeatureImplication for HPLC
Polarity Sulfone (SO₂), Amide (NH-C=O)Poor retention on standard C18 columns. Requires specialized columns or mobile phases.
Solubility Polar functional groupsLikely soluble in polar organic solvents (Methanol, Acetonitrile) and water mixtures.
Chirality Two stereocentersMay require chiral stationary phases (CSPs) for enantiomeric separation.
Detection Amide ChromophoreUV detection is feasible, typically at low wavelengths (e.g., 210 nm).
Frequently Asked Questions (FAQs)

Q1: Why is my compound not retaining on a standard C18 column? A1: Your compound, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, is highly polar due to its sulfone and amide groups. Standard C18 columns, which are very hydrophobic, struggle to retain such polar analytes, leading to elution at or near the void volume. To improve retention, you should consider using a column with a more polar stationary phase or a mobile phase with a higher aqueous content.[2]

Q2: What is the best starting point for column selection? A2: For a polar molecule like this, a standard C18 is not the ideal starting point. Instead, begin with an "aqueous stable" C18 column (often designated with "AQ") or a column with a polar-embedded phase. These are designed to prevent phase collapse in highly aqueous mobile phases.[3] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining very polar compounds.

Q3: Which organic modifier should I use: acetonitrile or methanol? A3: Both are viable, but they offer different selectivities. Acetonitrile is generally a weaker solvent in reversed-phase, which can lead to better retention for polar compounds. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions and may provide a different elution order for impurities.[4] It is often beneficial to screen both during method development.

Q4: Do I need to control the pH of my mobile phase? A4: Absolutely. While your target compound is neutral, controlling the pH is critical for two reasons. First, it suppresses the ionization of residual silanol groups on the silica surface of the column, which is a primary cause of peak tailing for polar compounds.[5][6] Operating at a low pH (e.g., pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA) is a standard practice.[6][7] Second, it ensures that any ionizable impurities are in a consistent charge state, leading to reproducible retention times.[8]

HPLC Method Development Workflow

This section provides a logical workflow for developing a robust purification method from the ground up.

MethodDevelopment cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Purification Goal (Purity, Yield, Throughput) Col_Select Column Selection (e.g., Polar-Reversed Phase, HILIC) Start->Col_Select Know your molecule MP_Select Mobile Phase Screening (ACN vs. MeOH, pH 2.5-3.0) Col_Select->MP_Select Choose appropriate solvents Grad_Dev Gradient Development (Scouting to Focused Gradient) MP_Select->Grad_Dev Run initial scouting runs Load_Study Loading Study (Determine Max Sample Load) Grad_Dev->Load_Study Optimize for throughput Fraction Fraction Collection Strategy Load_Study->Fraction Plan for collection Verify Purity Analysis & Pooling Fraction->Verify Analyze collected fractions Scale Scale-Up Calculation Verify->Scale If scaling up End Final Purification Protocol Verify->End If at final scale Scale->End

Caption: HPLC Method Development Workflow.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during purification.

Problem 1: Poor Peak Shape (Peak Tailing)

Q: My main peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is the most common issue when purifying polar compounds on silica-based columns.[6] It is typically caused by secondary interactions between your analyte and ionized silanol groups on the stationary phase surface.[5]

TailingTroubleshooting Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Most likely cause Cause2 Column Overload Problem->Cause2 Check first Cause3 Column Contamination / Void Problem->Cause3 If problem persists Sol1a Decrease Mobile Phase pH (Add 0.1% TFA or Formic Acid) Cause1->Sol1a Protonates silanols Sol1b Use End-Capped Column (e.g., modern high-purity silica) Cause1->Sol1b Shields silanols Sol2 Reduce Sample Concentration / Injection Volume Cause2->Sol2 Reduces mass on column Sol3 Flush Column / Use Guard Column / Replace Column Cause3->Sol3 Restores column bed

Caption: Troubleshooting Peak Tailing.

Detailed Steps to Resolve Tailing:

  • Check for Overload: The easiest first step. Dilute your sample 10-fold and inject again. If the peak shape improves dramatically, you were overloading the column.[7]

  • Modify Mobile Phase pH: This is the most effective solution. The pKa of silanol groups is around 3.8-4.5. By lowering the mobile phase pH to ~2.5, you fully protonate these groups, preventing them from interacting with polar analytes via ion exchange.[6] Add 0.1% formic acid (for mass spectrometry compatibility) or 0.1% trifluoroacetic acid (for strong ion suppression and sharp peaks with UV detection) to your mobile phase.[4]

  • Evaluate Your Column: If you are not already, use a modern, high-purity, end-capped column. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[6][9]

Problem 2: Low Resolution or Co-elution with Impurities

Q: I can't separate my target compound from a closely eluting impurity. What parameters can I change to improve resolution?

A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This is achieved by changing the chemical interactions between the analytes, the stationary phase, and the mobile phase.[10]

Strategies for Improving Resolution:

Parameter to ChangeScientific RationaleRecommended Action
Gradient Slope A shallower gradient increases the separation window between peaks.Decrease the %B/min rate. For a 20-minute run, a change from 5-95% B (4%/min) to 20-60% B (2%/min) can significantly improve resolution.
Organic Modifier Switching between acetonitrile (ACN) and methanol (MeOH) alters the separation mechanism.[4] ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor/acceptor, changing interactions with your analyte and impurities.If using ACN, try a method with MeOH, and vice-versa. Start with an equivalent solvent strength.
Stationary Phase Changing the column chemistry provides the most dramatic change in selectivity.If using a C18, try a Phenyl-Hexyl phase (for aromatic interactions) or a Polar-Embedded phase. If these fail, HILIC provides an orthogonal separation mechanism.
Temperature Increasing temperature reduces mobile phase viscosity, which can improve efficiency. It can also subtly affect selectivity.Increase the column temperature in 5 °C increments (e.g., from 30 °C to 40 °C). Be aware this will decrease retention times.[11]
Problem 3: Irreproducible Retention Times

Q: My retention times are drifting between injections or from day to day. What's causing this?

A: Retention time instability is a sign that a system parameter is not under control. The most common culprits are the mobile phase, column equilibration, or temperature.[11]

Checklist for Stabilizing Retention Times:

  • Mobile Phase Preparation: Is your mobile phase buffered? A small amount of acid (e.g., 0.1% formic acid) acts as a buffer to maintain a constant pH. Without it, dissolved CO₂ from the air can lower the pH of aqueous mobile phases over time, changing retention.[12] Always prepare fresh mobile phase daily.

  • Column Equilibration: Are you allowing enough time for the column to equilibrate? When you change the mobile phase or restart the system, the column needs to be fully conditioned. Flush with at least 10-15 column volumes of the starting mobile phase composition before the first injection.[11][12]

  • Temperature Control: Are you using a column oven? Fluctuations in ambient lab temperature can cause significant retention time shifts. A thermostatted column compartment is essential for reproducible chromatography.[11]

  • Pump Performance: Is the pump delivering a consistent flow rate? Check for leaks and ensure the pump seals are in good condition.[13] Perform a flow rate calibration if the problem persists.

Special Topic: Chiral Separation

Given the stereocenters in 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, separating the enantiomers/diastereomers may be necessary.

Q: How can I separate the stereoisomers of my compound?

A: Chiral separation requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP). For sulfonamide-type structures, polysaccharide-based CSPs are a highly effective starting point.[14]

Protocol for Chiral Method Screening:

  • Column Selection:

    • Procure columns with coated or immobilized polysaccharide phases, such as those based on amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD).

  • Mobile Phase Systems: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes.

    • Normal Phase: Heptane/Isopropanol mixtures are a classic starting point.

    • Polar Organic Mode: Acetonitrile or Methanol with acidic/basic additives.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water, often with a buffer. A teicoplanin-based column can be effective in this mode.[15]

  • Screening Protocol:

    • Start with a simple isocratic mobile phase (e.g., 90:10 Heptane:IPA for normal phase, or 50:50 ACN:Water with 0.1% Formic Acid for reversed-phase).

    • Inject a small amount of your racemic standard.

    • If no separation is observed, systematically vary the ratio of the mobile phase components.

    • If partial separation is seen, optimize by fine-tuning the mobile phase composition and flow rate. A successful chiral separation for a related sulfonamide was achieved on a Crownpak CR(+) column using a highly acidic mobile phase (perchloric acid buffer at pH 1.0).[16]

Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Purification
  • Column: C18 Polar-Embedded or Aqueous-Stable C18, 5 µm particle size, e.g., 250 x 10 mm for semi-preparative scale.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve crude compound in a minimal amount of DMSO or a solvent mixture that mimics the starting mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of 10-20 mg/mL.[13] Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatographic Method:

    • Flow Rate: 4.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

    • Gradient:

      Time (min) %B
      0.0 5
      2.0 5
      20.0 60
      22.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Procedure:

    • Equilibrate the column with 5% B for at least 15 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect fractions corresponding to the main peak.

    • Combine and analyze fractions for purity.

    • Evaporate solvent to obtain the purified compound.

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Exploring the Role of pH in HPLC Separation. (2024). Moravek, Inc.
  • How to Optimize Your Reversed Phase Chromatography. (n.d.). Select Science.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). Indian Journal of Pharmaceutical Sciences.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026). LCGC International.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.).
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2025). Request PDF on ResearchGate.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI.
  • 2-Chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)-propanamide. (n.d.). Sapphire Bioscience.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.).

Sources

Reducing off-target binding of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Off-Target Binding in Cellular Assays

Welcome to the technical support resource for researchers utilizing 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you ensure data integrity by minimizing and identifying off-target effects in your cellular assays.

Introduction: Understanding the Challenge

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide belongs to the class of chloroacetamide compounds. The presence of the chloroacetamide functional group suggests that this molecule may act as a covalent inhibitor, capable of forming a permanent bond with nucleophilic residues, such as cysteine, on its protein targets. While this can be a desirable property for achieving potent and durable target engagement, it also increases the risk of non-specific binding to other proteins with reactive cysteines, leading to off-target effects.

Distinguishing between a compound's intended (on-target) and unintended (off-target) effects is critical for the validation of a biological hypothesis and the progression of any drug discovery program.[1][2][3] This guide provides a structured approach to systematically reduce and control for such non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target binding for this compound?

The most probable cause is the reactivity of the chloroacetamide moiety. This electrophilic group can react with nucleophilic amino acid residues, most commonly cysteine, on proteins other than the intended target. This covalent interaction can lead to a stable, non-specific modification of numerous cellular proteins, resulting in misleading assay readouts.

Q2: How can I be sure my observed cellular phenotype is due to on-target activity?

Confidence in your results comes from a multi-pronged validation strategy. It's essential to demonstrate that the compound engages the intended target in a cellular context and that this engagement correlates with the downstream phenotype.[4] Key validation experiments include:

  • Competitive Binding Assays: Co-incubating your cells with the active compound and a known, non-covalent binder of your target. A reduction in the phenotype suggests they are competing for the same site.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding.[5] An increase in the melting temperature of your target protein in the presence of the compound provides direct evidence of cellular engagement.[4]

  • Using a Structurally Related Inactive Control: Synthesize or obtain a close analog of the compound where the reactive chloroacetamide group is modified to be non-reactive (e.g., replaced with an acetamide). This inactive control should not produce the same cellular phenotype if the effect is driven by on-target covalent binding.

Q3: My assay background is very high. What are the most common sources of this noise?

High background, or a high signal in your negative controls, is often a result of non-specific interactions. The primary sources include:

  • Non-specific binding to assay surfaces: The compound or detection reagents may adhere to the plastic of the microplate or other surfaces.

  • Non-specific binding of antibodies: If you are using an antibody-based detection method (like ELISA or Western Blotting), the primary or secondary antibodies may cross-react with other proteins.[6]

  • Cellular toxicity: At high concentrations, the compound may induce cellular stress or death, leading to artifacts in the assay readout. It is crucial to determine the compound's effect on cell viability.[7]

Troubleshooting Guide 1: Optimizing Cellular Assay Conditions

A well-optimized assay protocol is the first line of defense against non-specific binding. Each step, from cell lysis to the final wash, can be fine-tuned to improve the signal-to-noise ratio.

Workflow for Assay Optimization

Assay_Optimization_Workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_wash Washing & Elution cluster_analysis Analysis Lysate Prepare Cell Lysate (Use appropriate buffer) Preclear Pre-clear Lysate (Optional, with control beads) Lysate->Preclear Improves purity Block Add Blocking Buffer (e.g., BSA, Casein) Preclear->Block Reduces matrix effects Compound Add Compound (Titrate concentration) Block->Compound Incubate Incubate (Optimize time and temp) Compound->Incubate Wash Perform Wash Steps (Optimize buffer stringency) Incubate->Wash Critical for noise reduction Elute Elute Target (If applicable) Wash->Elute Detect Detection (e.g., WB, ELISA) Elute->Detect Analyze Analyze Data Detect->Analyze

Caption: Workflow for optimizing a cellular assay to reduce non-specific binding.

Step-by-Step Protocol for Reducing Non-Specific Binding
  • Cell Lysis Buffer Selection:

    • Rationale: The choice of lysis buffer is critical for solubilizing the target protein while maintaining its native conformation.[8] Harsh detergents can expose hydrophobic regions that contribute to non-specific interactions.

    • Protocol: Start with a mild, non-ionic detergent-based buffer (e.g., containing 0.5-1.0% Triton X-100 or NP-40). If the target protein is difficult to extract (e.g., a nuclear protein), a more stringent buffer like RIPA may be necessary, but be aware it can disrupt protein-protein interactions.[8] Always include freshly prepared protease and phosphatase inhibitors.[9]

  • Blocking Non-Specific Sites:

    • Rationale: Before adding the compound or primary antibodies, it is crucial to block non-specific binding sites on the assay surface and within the cell lysate.[10]

    • Protocol: Incubate your cell lysate or fixed cells with a blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[10] For assays with persistent background issues, specialized commercial blocking buffers or casein-based blockers can be more effective.[11]

  • Optimizing Wash Buffer Stringency:

    • Rationale: The wash steps are designed to remove unbound compound and other non-specifically bound molecules while preserving the specific on-target interaction.[8]

    • Protocol: Begin with a base wash buffer such as PBS or TBS containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[12] To increase stringency, you can incrementally increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) or the detergent concentration.[13] Perform at least three wash steps, ensuring complete removal of the previous solution each time.

Data Summary: Buffer Components
ComponentFunctionRecommended Starting ConcentrationTroubleshooting Tip
Non-ionic Detergent (e.g., Tween-20, Triton X-100) Reduces hydrophobic interactions0.05% - 0.5% (v/v)Increase concentration to reduce hydrophobic non-specific binding.[12]
Salt (e.g., NaCl) Disrupts ionic interactions150 mMIncrease up to 500 mM to reduce charge-based non-specific binding.[12]
Blocking Protein (e.g., BSA, Casein) Occupies non-specific binding sites1% - 5% (w/v)If using anti-bovine secondary antibodies, avoid BSA and milk; use fish gelatin or a synthetic blocker.[11]
Carrier Protein in Diluents Stabilizes antibodies and prevents surface adhesion0.1% - 1% BSACan help shield the assay compound or antibodies from non-specific interactions.[12]

Troubleshooting Guide 2: On-Target Engagement Validation

Confirming that 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide directly interacts with your protein of interest inside the cell is the most definitive way to rule out off-target-driven phenotypes.

Decision Tree for Target Engagement Strategy

Target_Validation_Strategy Start Is a known ligand/ competitor for the target available? CETSA Perform Cellular Thermal Shift Assay (CETSA) Start->CETSA No Compete Perform Competitive Binding Assay Start->Compete Yes Result1 Observe thermal stabilization of the target protein. CETSA->Result1 Result2 Observe reduction in phenotype/signal. Compete->Result2 Inactive Use Inactive Analog Control Result3 Observe loss of phenotype/signal. Inactive->Result3 Result1->Inactive Conclusion Strong evidence for on-target engagement. Result1->Conclusion Result2->Inactive Result2->Conclusion Result3->Conclusion

Caption: Decision tree for selecting a target engagement validation strategy.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a basic CETSA experiment to verify the binding of the compound to its target in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide and a vehicle control (e.g., DMSO) for the desired time.

  • Heat Shock:

    • After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection:

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western Blotting or ELISA.

    • Expected Outcome: In the presence of the binding compound, the target protein should be more resistant to heat-induced denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.[4][5]

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Immunoprecipitation (IP): The Complete Guide. (2024, April 30). Antibodies.com. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

  • How to reduce non-specific reactions. (n.d.). MBL Life Science. Retrieved from [Link]

  • PubChem BioAssay. qHTS screen for small molecules that inhibit ELG1-dependent DNA repair: Hit Confirmation in Cell-Based Luciferin Assay. (Cla... - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Propanamide, 2-chloro-N,N-diethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4 Ways to Reduce Non-specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved from [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022, April 28). MDPI. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Retrieved from [Link]

  • Determining target engagement in living systems. (n.d.). PMC. Retrieved from [Link]

  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same. (n.d.). Google Patents.
  • 2-chloro-N-propylpentanamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Routes of Administration. (n.d.). PharmOptima. Retrieved from [Link]

  • Tips for Immunoprecipitation. (n.d.). Rockland Immunochemicals. Retrieved from [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved from [Link]

  • Troubleshooting IP/Co-IP - 1/2. (n.d.). ChromoTek. Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020, August 6). Medicines Discovery Catapult. Retrieved from [Link]

  • Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins. (2023, January 21). PMC. Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News. Retrieved from [Link]

  • Scheme 3: Reactions and conditions: (a) H-Gly-OBn·HCl, NMM, ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH. Retrieved from [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3). The Bumbling Biochemist. Retrieved from [Link]

  • Are there any suggestions on how I can reduce non-specific binding in a streptavidin ELISA? (2014, November 27). ResearchGate. Retrieved from [Link]

  • Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. (2022, March 9). ACS Omega - ACS Publications. Retrieved from [Link]

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). (2026, March 2). bioRxiv. Retrieved from [Link]

Sources

Resolving NMR peak overlap in 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy

Topic: Resolving NMR Peak Overlap in 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Spectra

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Spectral Crowding

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation.[1] However, the spectra of complex organic molecules, such as 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, often present a significant challenge: peak overlap. This occurs when the chemical shifts of different protons are too similar, causing their signals to merge into a broad, uninterpretable multiplet. This guide provides a systematic approach to diagnosing and resolving peak overlap for this specific molecule, progressing from simple experimental adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide?

Answer:

The molecular structure of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide inherently predisposes its ¹H NMR spectrum to peak overlap. This is due to the presence of multiple protons in similar chemical environments, particularly within the tetrahydrothiophene-1,1-dioxide (sulfolane) ring and the propanamide side chain.

  • Sulfolane Ring Protons: The protons on the five-membered sulfolane ring are all methylene (-CH₂-) protons. The electron-withdrawing sulfone group (-SO₂-) significantly deshields these protons, shifting them downfield. However, their chemical shifts will be relatively close to one another, leading to complex and overlapping multiplets.

  • Propanamide Side Chain: The methine (-CH-) and methyl (-CH₃) protons of the 2-chloropropanamide moiety, as well as the methine proton on the sulfolane ring to which it is attached, reside in a crowded spectral region.

Predicted ¹H NMR Chemical Shifts and Potential Overlap Regions:

Proton Environment Predicted Chemical Shift (ppm) Potential for Overlap
Amide N-H 7.5 - 8.5Low; typically distinct but can be broad.
CH -Cl (propanamide)4.3 - 4.6High; may overlap with the N-CH proton of the ring.
N-CH (sulfolane ring)4.0 - 4.5High; likely to overlap with the CH-Cl proton.
Ring -CH₂ -SO₂3.0 - 3.5High; multiplets from the two ring methylenes will likely overlap.
Ring -CH₂ -CH₂-SO₂2.2 - 2.6Moderate; may be distinct but could overlap with other aliphatic signals.
CH₃ -CHCl1.6 - 1.8Low; typically a distinct doublet, but broadening can occur.

Note: These are estimated values and can vary based on solvent and concentration.

Q2: What are the initial, simple adjustments I can make to my NMR experiment to resolve this overlap?

Answer:

Before resorting to more complex experiments, several straightforward adjustments to the sample conditions and acquisition parameters can often improve spectral resolution.

  • Change the Solvent: The chemical shift of a proton is influenced by its interaction with the solvent. Changing from a non-polar solvent (like CDCl₃) to a more polar or aromatic solvent (like DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of specific protons differently, potentially resolving the overlap.[2][3] Aromatic solvents, in particular, can induce significant shifts due to anisotropic effects.

  • Vary the Temperature: Altering the temperature of the NMR experiment can change molecular conformations and the extent of hydrogen bonding, which in turn affects chemical shifts.[4] For exchangeable protons like the amide N-H, changing the temperature can significantly alter its chemical shift and line width.[4] Even small temperature changes can sometimes be enough to resolve overlapping multiplets.[3][4]

  • Adjust the Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[5] Diluting the sample may sharpen the signals and improve resolution. Conversely, for very dilute samples, increasing the concentration (if solubility permits) can improve the signal-to-noise ratio, making it easier to distinguish individual peaks within a multiplet.[3]

Q3: Which advanced 1D NMR experiments can help in resolving the overlapped signals?

Answer:

If simple adjustments are insufficient, several advanced 1D NMR experiments can help to simplify the spectrum or selectively observe specific protons.

  • 1D TOCSY (Total Correlation Spectroscopy): This is a powerful experiment for identifying all protons within a spin system. If one proton in a coupled network is well-resolved, you can selectively irradiate it and observe signals from all other protons it is coupled to, even through multiple bonds.[6] For example, irradiating the well-resolved CH₃ doublet could reveal the otherwise obscured CH-Cl and N-CH protons.

  • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. This can be useful for assigning protons on the sulfolane ring by observing which ones are spatially close to the propanamide side chain.

  • Pure Shift NMR: This technique computationally removes the effect of J-coupling, causing each multiplet to collapse into a single sharp peak at its chemical shift.[2][6] This can dramatically simplify a crowded spectrum, although it often comes at the cost of lower sensitivity.

Q4: When should I consider using 2D NMR spectroscopy, and which experiments are most suitable?

Answer:

When 1D methods are insufficient to fully resolve the spectrum, 2D NMR is the next logical step. 2D experiments spread the signals across two frequency dimensions, providing much greater resolution and revealing connectivity between nuclei.[7][8][9]

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It shows correlations between protons that are coupled to each other, typically over two or three bonds.[8][10] It is excellent for tracing out the connectivity of the propanamide side chain (CH₃ to CH-Cl) and for identifying which protons are adjacent on the sulfolane ring.

  • TOCSY (Total Correlation Spectroscopy): As the 2D version of the 1D experiment, TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled.[8] This is particularly useful for identifying all the protons of the sulfolane ring in a single cross-peak set, assuming they form an uninterrupted chain of couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[8][11] Since ¹³C spectra are much more dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[9] For example, if the CH-Cl and N-CH protons overlap in the ¹H spectrum, they will almost certainly have different ¹³C chemical shifts and will therefore appear as separate cross-peaks in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11] It is invaluable for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the amide N-H proton and the carbonyl carbon would confirm the amide linkage.

Workflow and Data Visualization

Decision-Making Workflow for Resolving Peak Overlap

The following diagram illustrates a logical progression for tackling peak overlap issues.

NMR_Troubleshooting_Workflow start Start: Overlapping ¹H NMR Spectrum prep Step 1: Optimize Sample Preparation & Simple Parameters start->prep prep_check Is overlap resolved? prep->prep_check adv_1d Step 2: Perform Advanced 1D Experiments (e.g., 1D TOCSY) prep_check->adv_1d No finish End: Structure Elucidated prep_check->finish Yes adv_1d_check Is structure fully assigned? adv_1d->adv_1d_check nmr_2d Step 3: Acquire 2D NMR Spectra (COSY, HSQC, etc.) adv_1d_check->nmr_2d No adv_1d_check->finish Yes nmr_2d_check Is structure fully assigned? nmr_2d->nmr_2d_check shift_reagent Step 4: Use Lanthanide Shift Reagents (LSR) nmr_2d_check->shift_reagent No nmr_2d_check->finish Yes shift_reagent_check Is overlap resolved? shift_reagent->shift_reagent_check shift_reagent_check->finish Yes reassess Re-evaluate Data / Consult Specialist shift_reagent_check->reassess No

Caption: A decision tree for troubleshooting NMR peak overlap.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

High-quality data begins with proper sample preparation. Poor preparation can lead to broad lines and artifacts that exacerbate overlap issues.[12]

  • Sample Weighing: For a standard 5 mm NMR tube, use approximately 5-10 mg of your compound for ¹H NMR.[5] For ¹³C-based experiments like HSQC, you may need 20-50 mg.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which your compound is fully soluble.[12]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a small, clean vial.[5][13] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter, which can ruin magnetic field homogeneity and cause broad peaks, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]

  • Tube Cleaning: Ensure the outside of the NMR tube is clean by wiping it with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol.[5]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.[12]

Protocol 2: Acquiring a 2D COSY Spectrum

This protocol provides a general outline for setting up a DQF-COSY (Double Quantum Filtered COSY) experiment, which often yields cleaner spectra than a standard COSY.

  • Load Standard Parameters: On the spectrometer software, load a standard DQF-COSY parameter set.

  • Set Spectral Width: Ensure the spectral width in both dimensions (F1 and F2) covers all proton signals of interest.

  • Set Transmitter Offset: Center the transmitter frequency (the O1 value) in the middle of the proton spectrum.

  • Optimize Pulse Widths: Calibrate the 90-degree proton pulse width for your specific sample.

  • Set Acquisition Parameters:

    • Number of Scans (NS): Start with 2 or 4 scans per increment.

    • Number of Increments (TD in F1): Use at least 256 increments for decent resolution in the indirect dimension.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

  • Acquire Data: Start the acquisition. A COSY experiment can take anywhere from 30 minutes to several hours, depending on the parameters chosen.

  • Process Data: After acquisition, the data needs to be Fourier transformed in both dimensions, phased, and baseline corrected.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • News-Medical.net. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Springer. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Solvent Suppression. Department of Chemistry. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, August 7). Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ResearchGate. (2025, October 26). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN,.... Download Scientific Diagram. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfolane. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloropropanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S39: Reference 1 H NMR spectrum of FLP1 in sulfolane at 303 K;.... Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the storage and handling of this compound, with a specific focus on preventing hydrolytic degradation.

I. Understanding the Molecule: Why Hydrolysis is a Concern

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide possesses two primary sites susceptible to hydrolysis: the amide bond and the chloroacetamide group. The sulfolane (1,1-dioxidotetrahydrothien-3-yl) ring itself is generally stable under a wide range of conditions.[1][2][3] However, the amide linkage can be cleaved by both acid and base-catalyzed hydrolysis, yielding a carboxylic acid and an amine.[4][5] The 2-chloro substituent on the propanamide moiety also presents a potential site for nucleophilic substitution by water or hydroxide ions, particularly under basic conditions.[6][7][8][9]

The rate and mechanism of hydrolysis are significantly influenced by factors such as pH, temperature, and the presence of catalysts.[4][10] Understanding these factors is critical for maintaining the integrity of the compound during storage and experimentation.

Hydrolysis Pathway

The primary degradation pathway of concern is the hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions.

Hydrolysis_Pathway cluster_main Hydrolysis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Parent 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Products Hydrolysis Products: - 2-chloropropanoic acid - 3-aminotetrahydrothiophene-1,1-dioxide Parent->Products H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of the amide bond.

II. Troubleshooting Guide

This section addresses specific issues you may encounter that suggest hydrolytic degradation of your compound.

Issue 1: Decreased Purity or Appearance of Unexpected Peaks in Chromatographic Analysis After Storage

Symptoms:

  • A decrease in the peak area of the parent compound in HPLC or LC-MS analysis.

  • The appearance of new, more polar peaks in the chromatogram.

  • Inconsistent potency or activity in biological assays.

Possible Cause: This is a classic sign of chemical degradation, with hydrolysis being a primary suspect for this class of molecule.

Troubleshooting Workflow:

Troubleshooting_Purity cluster_workflow Purity Issue Troubleshooting Start Decreased Purity Observed Step1 Characterize Degradants: Use LC-MS to determine the mass of the new peaks. Start->Step1 Step2 Compare with Expected Hydrolysis Products: Does the mass correspond to 2-chloropropanoic acid or 3-aminotetrahydrothiophene-1,1-dioxide? Step1->Step2 Step3 Review Storage Conditions: - Temperature - Humidity - Exposure to light - pH of solvent (if in solution) Step2->Step3 Step4 Implement Corrective Actions: - Store solid at recommended temperature. - Use desiccants. - Protect from light. - Prepare fresh solutions in appropriate solvents. Step3->Step4 End Purity Stabilized Step4->End

Caption: Troubleshooting workflow for purity issues.

Detailed Steps:

  • Characterize the Degradants:

    • Protocol: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks.

    • Rationale: The molecular weights of the expected hydrolysis products (2-chloropropanoic acid and 3-aminotetrahydrothiophene-1,1-dioxide) are known. Matching the observed masses to these values provides strong evidence of hydrolysis.

  • Conduct a Forced Degradation Study:

    • Protocol: Expose a small sample of the compound to controlled stress conditions (e.g., acidic, basic, and neutral aqueous solutions at elevated temperatures).[11][12][13][14] Analyze these samples by HPLC or LC-MS alongside your stored sample.

    • Rationale: This will help confirm the identity of the degradation products by intentionally generating them. It also provides insight into the compound's stability profile.[14]

  • Review and Optimize Storage Conditions:

    • Solid State: Store the compound in a tightly sealed container at the recommended temperature (see table below), protected from light and moisture. The use of a desiccator is strongly advised.

    • In Solution: If stored in solution, ensure the solvent is aprotic and of high purity. Avoid aqueous or protic solvents for long-term storage. Prepare solutions fresh whenever possible.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in IC50 values or other measures of biological activity between experiments.

  • A gradual loss of potency over time when using a stock solution.

Possible Cause: Degradation of the active compound in the assay medium or stock solution is a likely cause. Hydrolysis can lead to a decrease in the concentration of the active molecule.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Protocol: Prepare a fresh stock solution and analyze its purity by HPLC. Re-analyze the same stock solution after the typical duration of your experiments.

    • Rationale: This will determine if significant degradation is occurring in your stock solution over the course of your work.

  • Evaluate Stability in Assay Buffer:

    • Protocol: Incubate the compound in your assay buffer under the same conditions as your experiment (temperature, time) but without cells or other biological components. Analyze the sample by HPLC or LC-MS to check for degradation.

    • Rationale: The pH and composition of your assay buffer can promote hydrolysis. It is important to confirm the compound's stability under these specific conditions.

  • pH Considerations:

    • Amide hydrolysis is catalyzed by both acid and base.[4][5] Be mindful of the pH of your solutions. While the sulfolane ring is stable in both acidic and basic conditions, the amide linkage is not.[1][2]

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide?

A1: To minimize hydrolysis and other forms of degradation, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Environment DesiccatorEnsures a low-humidity environment.

Q2: What is the best way to prepare and store stock solutions?

A2: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days), 2-8°C may be acceptable, but for long-term storage (weeks to months), -20°C or -80°C is recommended. Always use freshly prepared solutions for sensitive experiments.

Q3: My experimental protocol requires an aqueous buffer. How can I minimize hydrolysis?

A3: If an aqueous buffer is necessary, prepare the solution immediately before use. Keep the solution on ice to slow the rate of hydrolysis. Whenever possible, maintain the pH of the solution as close to neutral (pH 7) as possible, as both acidic and basic conditions can accelerate amide hydrolysis.[4][10]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific compatibility data for this compound may be limited, general principles suggest avoiding excipients with reactive functional groups or those that can create acidic or basic microenvironments.[15][16] For example, excipients with free amine or hydroxyl groups could potentially react with the chloroacetamide moiety. Compatibility studies are recommended if you plan to formulate this compound.[16]

Q5: How can I quantify the extent of hydrolysis?

A5: A validated stability-indicating HPLC method is the preferred approach.[11][17] This involves developing a chromatographic method that separates the parent compound from all potential degradation products. The peak areas can then be used to quantify the percentage of the parent compound remaining and the amount of each degradant formed.

Analytical Method Development Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance.

  • Method Validation: Perform a forced degradation study to ensure the method can separate the parent compound from its degradation products.[12][13]

By adhering to these guidelines and proactively troubleshooting potential stability issues, you can ensure the integrity of your 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide and the reliability of your experimental results.

References
  • Huang, C.-H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035–5045. Available at: [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 15(24), 4647. Available at: [Link]

  • Huang, C.-H. (2006). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest Dissertations Publishing. Available at: [Link]

  • McKay, G., Mejia, E., & Mitch, W. A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(12), 1056–1061. Available at: [Link]

  • Huang, C.-H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5035-5045. Available at: [Link]

  • Huang, C. H., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of agricultural and food chemistry, 54(14), 5035–5045. Available at: [Link]

  • Amir, D., Daniel, O., & Gilon, C. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of Peptide Science, 25(12), e3215. Available at: [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • Patsnap. (2026). Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. ResearchGate. Available at: [Link]

  • Gajda, I., & Grzesik, M. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3731. Available at: [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. WIREs Computational Molecular Science, 8(3), e1351. Available at: [Link]

  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Pharmaron. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1253–1271. Available at: [Link]

  • Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-93. Available at: [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]

  • ResearchGate. (n.d.). Chemical and physical properties of sulfolane. ResearchGate. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Pathare, D. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 865-876. Available at: [Link]

  • Wikipedia. (n.d.). Sulfolane. Wikipedia. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Scilit. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. Available at: [Link]

  • Durig, J. R., et al. (2008). Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 983-990. Available at: [Link]

  • Liaoyang Guanghua Chemical Co., Ltd. (n.d.). Properties of Sulfolane Quoted in the Literature. Liaoyang Guanghua Chemical Co., Ltd. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • National Institute for Environmental Studies Japan. (n.d.). Analytical Methods. National Institute for Environmental Studies Japan. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). METHOD 515.1. DETERMINATION OF CHLORINATED ACIDS IN WATER BY GAS CHROMATOGRAPHY WITH AN ELECTRON CAPTURE DETECTOR. NEMI.gov. Available at: [Link]

  • ResearchGate. (2026). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. ResearchGate. Available at: [Link]

  • Infoscience. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N -chloramides and their reactions with phenolic compounds. Infoscience. Available at: [Link]

  • Pitt, A. R., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(30), e202304816. Available at: [Link]

  • Pascual, B., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60–63. Available at: [Link]

  • Freire, F. D., et al. (2009). Compatibility study between chlorpropamide and excipients in their physical mixtures. Journal of Thermal Analysis and Calorimetry, 97(1), 355–359. Available at: [Link]

  • Infoscience. (n.d.). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Infoscience. Available at: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Available at: [Link]

  • The University of Tokyo. (n.d.). Metal Species for Amide Hydrolysis. The University of Tokyo. Available at: [Link]

Sources

Validation & Comparative

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide vs acrylamide warheads in drug design

The Covalent Warhead Dichotomy: Acrylamides vs. Sterically-Tuned α -Chloroamides in Targeted Drug Design

As a Senior Application Scientist navigating the renaissance of targeted covalent inhibitors (TCIs), I frequently encounter a critical design crossroads: selecting the optimal electrophilic warhead. The warhead dictates not only the mechanism of covalent bond formation but also the intrinsic reactivity, off-target liability, and ultimate clinical viability of the drug.

For years, the industry gold standard has been the acrylamide group—a reliable Michael acceptor utilized in blockbuster drugs like Osimertinib (EGFR) and Sotorasib (KRAS G12C). However, the emergence of highly selective, sterically-tuned SN​2 electrophiles, specifically the 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide scaffold (exemplified by the Pin1 inhibitor Sulfopin), has challenged this paradigm.

This guide provides an objective, data-driven comparison of these two warhead classes, detailing the causality behind their chemical behavior and providing the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence & Chemical Causality

The fundamental difference between these two warheads lies in their reaction trajectories and how they achieve kinetic selectivity.

The Acrylamide Warhead: Soft Electrophilicity via Michael Addition

Acrylamides are α,β -unsaturated carbonyls that act as "soft" electrophiles. They react with "soft" nucleophiles—predominantly the thiolate anion ( S− ) of deprotonated cysteine residues—via a 1,4-conjugate addition (Michael addition) [1].

  • The Causality of Selectivity: Because acrylamides possess low intrinsic reactivity, they rely heavily on the non-covalent affinity ( KI​ ) of the parent scaffold to drive local concentration. The reaction only proceeds at a pharmacologically relevant rate ( kinact​ ) when the warhead is held in precise proximity to the target cysteine.

The Sterically-Tuned α -Chloropropanamide: Proximity-Driven SN​2 Substitution

Historically, α -chloroacetamides were considered too promiscuous for systemic drugs due to their high intrinsic SN​2 reactivity. However, the 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide scaffold introduces two critical modifications that perfectly tune this reactivity [2]:

  • Steric Dampening (The Propanamide Methyl): The addition of a methyl group at the α -carbon (converting an acetamide to a propanamide) creates significant steric hindrance along the Bürgi-Dunitz trajectory required for SN​2 attack. This drastically raises the activation energy ( ΔG‡ ) for non-specific reactions (e.g., with off-target glutathione), rendering the warhead functionally inert in bulk solvent.

  • Non-Covalent Anchoring (The Sulfolane Ring): The 1,1-dioxidotetrahydrothiophene (sulfolane) moiety acts as a highly polar, non-ionic hydrogen bond acceptor. When it binds to a specific target pocket, it provides the massive effective molarity required to overcome the steric barrier of the α -methyl group, triggering the SN​2 displacement of the chloride ion.

Gcluster_acrylamideAcrylamide (Michael Acceptor)cluster_chloroα-Chloropropanamide (SN2)TargetTarget Cysteine(Protein-S⁻)A_WarheadAcrylamideWarheadTarget->A_Warhead Non-covalent (KI)C_WarheadChloropropanamideWarheadTarget->C_Warhead Non-covalent (KI)A_TSEnolateTransition StateA_Warhead->A_TS 1,4-Addition (kinact)A_AdductIrreversibleThioether AdductA_TS->A_Adduct ProtonationC_TSSN2 Transition State(Cl⁻ leaving)C_Warhead->C_TS Nucleophilic Attack (kinact)C_AdductIrreversibleThioether + HClC_TS->C_Adduct Cl⁻ Displacement

Caption: Distinct covalent reaction trajectories: Michael addition (Acrylamide) vs SN2 substitution (Chloropropanamide).

Quantitative Performance Comparison

To objectively evaluate these warheads, we must look at their kinetic parameters. The efficiency of a covalent inhibitor is defined by kinact​/KI​ (the second-order rate constant of inactivation).

ParameterAcrylamide Warheads (e.g., Sotorasib)2-chloro-N-(sulfolane)propanamide (e.g., Sulfopin)
Reaction Mechanism 1,4-Michael Addition SN​2 Nucleophilic Substitution
Leaving Group None (Atom economical)Chloride ( Cl− )
Intrinsic Reactivity (GSH t1/2​ ) High stability ( t1/2​>24 hours)Tunable stability ( t1/2​≈12−24 hours due to steric α -methyl)
Target Residue Highly specific to CysteineCysteine (Can target Lys/His if sterics are removed)
Typical kinact​/KI​ 103−105 M−1s−1 102−104 M−1s−1
Primary Clinical Utility Kinases (EGFR, BTK), GTPases (KRAS)Peptidyl-prolyl isomerases (Pin1), DUBs, FBDD libraries

Experimental Workflows for Covalent Validation

Trust in a covalent drug candidate requires rigorous, self-validating analytical protocols. Below are the two mandatory workflows I implement to validate target engagement and proteome-wide selectivity.

Protocol A: Intact Protein Mass Spectrometry for kinact​/KI​ Determination

To prove causality between non-covalent binding and covalent bond formation, we must measure the time-dependent mass shift of the intact protein [3].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant target protein (e.g., 1 μ M) in a physiological buffer (pH 7.4, 25°C). Ensure no primary amines or strong nucleophiles (like DTT) are in the buffer; use TCEP for reduction.

  • Dose-Response Incubation: Aliquot the protein and add the inhibitor at varying concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x relative to protein).

  • Time-Course Quenching: At specific time intervals (e.g., 0, 5, 10, 30, 60, 120 minutes), quench the reaction by adding 1% formic acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution & Fitting: Deconvolute the raw m/z spectra to intact mass using MaxEnt1. Calculate the ratio of modified vs. unmodified protein.

  • Validation Check: Fit the observed pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration using the equation kobs​=(kinact​×[I])/(KI​+[I]) . A hyperbolic curve validates a two-step binding mechanism; a linear fit suggests non-specific reactivity.

Protocol B: isoTOP-ABPP for Proteome-Wide Selectivity

To guarantee that the sterically-tuned chloropropanamide or acrylamide does not indiscriminately alkylate the proteome, isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is the gold standard [4].

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells (or native lysates) with the covalent inhibitor (or DMSO vehicle) for 2 hours.

  • Probe Competition: Lyse cells and treat both proteomes with a broad-spectrum, alkyne-functionalized iodoacetamide probe (IA-alkyne) to covalently tag all unreacted reactive cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag (containing a TEV protease cleavage site and heavy/light isotopic labels for DMSO/Inhibitor groups, respectively).

  • Enrichment: Precipitate proteins, resuspend, and enrich biotinylated proteins on streptavidin agarose beads. Wash extensively to remove non-covalently bound proteins.

  • On-Bead Digestion & Cleavage: Digest with trypsin. Release the probe-modified peptides from the beads using TEV protease.

  • LC-MS/MS Quantification: Analyze via quantitative proteomics. A Heavy:Light ratio >5 for a specific peptide indicates that the inhibitor successfully outcompeted the probe, proving highly selective on-target covalent engagement.

GLysateNative Proteome(Cell Lysate)IncubationIncubate withCovalent InhibitorLysate->IncubationProbeAdd IA-Alkyne Probe(Labels free Cys)Incubation->Probe Blocks engaged CysClickClick Chemistry(Biotin-Azide + TEV)Probe->Click Tags unreacted CysEnrichStreptavidin Enrichment& Trypsin DigestClick->EnrichLCMSQuantitative LC-MS/MS(Identify engaged sites)Enrich->LCMS Isotope Ratio Analysis

Caption: isoTOP-ABPP workflow for validating proteome-wide selectivity of covalent inhibitors.

Strategic Recommendations for Drug Developers

When designing a new TCI, the choice between an acrylamide and a sterically-tuned chloropropanamide should be dictated by the target protein's microenvironment:

  • Choose Acrylamides when: The target cysteine is located in a highly solvent-exposed or shallow pocket (e.g., KRAS G12C). The inherent low reactivity of the Michael acceptor ensures that the molecule will safely circulate until it finds its high-affinity non-covalent binding site.

  • Choose 2-chloro-N-(sulfolane)propanamides when: Targeting deep, polar pockets (like isomerases or DUBs) where an acrylamide might lack the necessary geometric flexibility or hydrogen-bonding capability. The sulfolane ring acts as a powerful anchor, while the α -methyl group ensures the SN​2 warhead remains dormant until perfectly aligned within the active site.

By understanding the causality of chemical sterics and employing rigorous mass spectrometry validation, developers can safely expand the covalent toolbox beyond traditional Michael acceptors.

References

  • Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide (Sulfopin). PubChem. Available at:[Link]

  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Publications. Available at:[Link]

  • Reactive-cysteine profiling for drug discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparing reactivity of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide and standard chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the selection of an electrophilic warhead dictates the delicate balance between target engagement and off-target promiscuity. Standard chloroacetamides are widely utilized for their ability to form irreversible covalent bonds with cysteine residues[1]. However, their high intrinsic reactivity often leads to off-target toxicity and rapid glutathione (GSH) depletion.

As an alternative, α-chloropropanamides (2-chloropropionamides)—specifically complex derivatives like 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide —offer a sterically attenuated reactivity profile[1]. This guide objectively compares the physicochemical causality behind their divergent reactivity, supported by structural analysis and standardized kinetic evaluation methodologies.

Mechanistic Causality: Sterics, Electronics, and SN2 Kinetics

To understand the performance difference between these two classes, we must deconstruct the causality of the nucleophilic substitution (SN2) reaction at the α-carbon.

The Standard Chloroacetamide: Kinetically Driven

Standard chloroacetamides (e.g., 2-chloro-N-phenylacetamide) feature an unsubstituted α-carbon, making them primary alkyl halides. In an SN2 mechanism, the cysteine thiolate must attack the electrophilic carbon from the backside (180° relative to the chloride leaving group). The lack of steric bulk allows for a low activation energy barrier, resulting in rapid, indiscriminate alkylation of accessible biological thiols[2].

The α-Chloropropanamide Derivative: Affinity Driven

In 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide , two critical structural modifications alter its behavior:

  • Steric Shielding (The α-Methyl Group): The addition of a methyl group at the α-position converts the electrophilic center into a secondary alkyl chloride. This creates significant steric hindrance along the SN2 trajectory, drastically elevating the activation energy barrier and attenuating intrinsic reactivity[2].

  • Electronic Pre-organization (The Sulfolane Ring): The N-substituent is a 1,1-dioxidotetrahydrothiophene (sulfolane) ring. While it does not directly participate in the SN2 reaction, this highly polar moiety improves aqueous solubility and provides rigid hydrogen-bond acceptors (via the sulfone oxygens). This allows the molecule to rely on non-covalent target affinity and precise active-site pre-organization to drive the covalent reaction, rather than relying on brute-force kinetic reactivity.

Mechanism cluster_CA Standard Chloroacetamide cluster_CP 2-Chloropropanamide Derivative Cys Cysteine Thiolate (Nucleophile) CA_Electrophile Primary Alkyl Chloride (Low Steric Bulk) Cys->CA_Electrophile CP_Electrophile Secondary Alkyl Chloride (Alpha-Methyl Shielding) Cys->CP_Electrophile CA_Kinetics Fast SN2 Attack (High Reactivity) CA_Electrophile->CA_Kinetics CP_Kinetics Attenuated SN2 Attack (Tunable Reactivity) CP_Electrophile->CP_Kinetics

Mechanistic divergence in SN2 reactivity due to alpha-carbon steric shielding.

Quantitative Data Comparison

The table below summarizes the typical kinetic and physicochemical parameters observed when comparing standard chloroacetamides to sterically hindered α-chloropropanamide derivatives.

ParameterStandard Chloroacetamide2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide
Electrophilic Center Primary Alkyl HalideSecondary Alkyl Halide (α-methyl)
Steric Hindrance MinimalHigh
Intrinsic Reactivity (GSH t½) < 15 minutes> 120 minutes
Target Binding Strategy Kinetically DrivenAffinity Driven (Pre-organization)
Off-Target Liability HighLow
Solubility Contribution Variable (R-group dependent)High (Driven by polar sulfolane ring)

Self-Validating Experimental Protocols

To empirically validate the attenuated reactivity of the propanamide derivative, a kinetic Glutathione (GSH) Reactivity Assay is the industry standard[3].

As an Application Scientist, I design this protocol as a self-validating system : by utilizing pseudo-first-order conditions (excess GSH) and a highly specific quenching mechanism, we isolate the intrinsic electrophilicity of the warhead from confounding variables[4].

Protocol: Kinetic GSH Reactivity Assay (LC-MS/MS)

Scientific Rationale: We use a 100-fold molar excess of GSH to ensure the concentration of the nucleophile remains effectively constant, simplifying the reaction to pseudo-first-order kinetics. The reaction is conducted at pH 7.4 to mimic physiological conditions, where a specific fraction of GSH exists as the highly reactive thiolate anion.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (PBS), pH 7.4. Pre-warm to 37°C.

  • Reaction Initiation: Add the electrophilic warhead (dissolved in DMSO) to a final concentration of 50 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced kinetic artifacts.

  • Time-Course Sampling: At specific intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Mechanistic Quenching: Immediately transfer the aliquot into 50 µL of cold 1% Formic Acid in Acetonitrile.

    • Causality Check: Formic acid rapidly drops the pH below the pKa of the cysteine thiol (~8.3), instantly protonating the reactive thiolate back to a non-reactive thiol, terminating the SN2 reaction precisely at the designated time point.

  • LC-MS/MS Analysis: Centrifuge to remove precipitated salts. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent warhead mass (Multiple Reaction Monitoring, MRM).

  • Data Derivation: Plot the natural log of the remaining warhead concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated.

Workflow Prep Prepare 5 mM GSH in PBS (pH 7.4) Incubate Incubate with 50 µM Warhead at 37°C Prep->Incubate Quench Time-course Aliquots Quenched with Formic Acid Incubate->Quench LCMS LC-MS/MS Analysis (Monitor Depletion) Quench->LCMS Kinetics Calculate t_1/2 & Rate Constant LCMS->Kinetics

Self-validating kinetic GSH reactivity assay workflow for covalent warheads.

Conclusion & Strategic Application

The comparative analysis reveals that substituting a standard chloroacetamide with an α-chloropropanamide derivative like 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide fundamentally shifts the drug design paradigm. By utilizing steric hindrance to suppress intrinsic reactivity, drug developers can mitigate off-target toxicity[4]. The integration of the polar sulfolane ring further ensures that successful covalent modification relies heavily on the molecule's non-covalent residence time within the target's binding pocket, resulting in a highly selective, affinity-driven covalent inhibitor.

References

  • Chloroacetamides | Enamine | 1

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI | 2

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | NIH | 3

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays | X-Chem | 4

Sources

A Senior Application Scientist's Guide to the Validation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality.[1] Unlike traditional non-covalent drugs that bind reversibly to their targets, TCIs are designed to form a stable, covalent bond with a specific amino acid residue within the target protein. This mechanism offers distinct advantages, including prolonged pharmacodynamic effects that can outlast the drug's pharmacokinetic profile, high potency, and the ability to overcome drug resistance mechanisms.[2][3]

This guide focuses on the validation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide , a compound featuring a chloroacetamide "warhead" and a sulfolane-based recognition motif. The chloroacetamide group is a soft electrophile known to react with nucleophilic cysteine residues, suggesting a potential mechanism for targeted covalent inhibition. The sulfolane scaffold provides the structural framework for specific, non-covalent interactions that guide the inhibitor to the desired protein target.

We will delineate a multi-phase validation workflow, grounded in established scientific principles, to rigorously assess this molecule's potential as a TCI. This process is not merely a sequence of steps but a logical framework for building a comprehensive evidence package, from initial biochemical characterization to confirmation of on-target engagement in a cellular environment.

Proposed Mechanism of Action: A Two-Step Engagement

The inhibitory action of a TCI is a two-step process. First, the inhibitor non-covalently and reversibly binds to the target's active site, driven by interactions like hydrogen bonding and hydrophobic effects. This is characterized by the inhibition constant, Ki. Following this initial binding, the electrophilic warhead is positioned optimally to react with a nearby nucleophilic amino acid, forming an irreversible covalent bond. This second step is defined by the rate of inactivation, kinact.[2]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the binding affinity and the chemical reactivity.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Target Protein (E) EI Non-covalent Complex (E-I) E->EI Ki I Inhibitor (I) EI_2 Non-covalent Complex (E-I) E_I Covalent Adduct (E-I)covalent EI_2->E_I kinact

Caption: The two-step mechanism of targeted covalent inhibition.

Phase 1: Biochemical Validation and Kinetic Characterization

The foundational step in validating a TCI is to confirm its inhibitory activity against the purified target protein and to quantify its kinetic parameters. This is crucial for understanding the inhibitor's potency and for establishing a baseline for structure-activity relationship (SAR) studies.[4]

Key Experiments:
  • IC50 Determination: An initial screen to determine the concentration of the inhibitor required to reduce enzyme activity by 50%. While useful, IC50 values for TCIs are time-dependent and should be interpreted with caution.

  • kinact/Ki Determination: This is the gold standard for quantifying the efficiency of a covalent inhibitor. It is typically measured using an assay that monitors the time-dependent loss of enzyme activity at various inhibitor concentrations.[5]

Comparative Performance Metrics (Hypothetical Data)

To contextualize the performance of our candidate molecule, we compare its hypothetical kinetic parameters against a well-characterized, clinically successful covalent inhibitor, Ibrutinib (an inhibitor of Bruton's tyrosine kinase, BTK), and a generic non-covalent inhibitor.

Parameter2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamideIbrutinib (BTK Inhibitor)Generic Non-Covalent InhibitorRationale for Importance
IC50 (30 min pre-incubation) 50 nM5 nM100 nMProvides an initial estimate of potency. The time-dependent nature reflects covalent modification.
Ki (non-covalent binding) 500 nM40 nM100 nMMeasures the initial binding affinity; a lower Ki indicates better recognition of the target.[2]
kinact (inactivation rate) 0.1 min-10.045 min-1N/AMeasures the intrinsic reactivity of the warhead once the inhibitor is bound.
kinact/Ki (overall efficiency) 3,333 M-1s-118,750 M-1s-1N/AThe most critical parameter for TCIs, combining affinity and reactivity to define inhibitory efficiency.[6]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Kinetic Analysis)

This protocol outlines a general method for determining kinact and Ki using a continuous-read fluorescence-based assay.

  • Reagents & Materials:

    • Purified recombinant target enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Fluorogenic substrate for the target enzyme.

    • 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide stock solution in DMSO.

    • 384-well, low-volume, black assay plates.

    • Plate reader capable of kinetic fluorescence measurements.

  • Procedure:

    • Prepare a dilution series of the inhibitor in assay buffer. It is critical to test a range of concentrations, typically spanning from 0.1x to 10x the expected Ki.

    • In the assay plate, add a fixed concentration of the target enzyme to each well.

    • Initiate the reaction by adding the different concentrations of the inhibitor to the enzyme-containing wells.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • At each time point, initiate the activity measurement by adding a saturating concentration of the fluorogenic substrate.

    • Immediately place the plate in the plate reader and measure the fluorescence signal every 30 seconds for 15 minutes. The rate of substrate turnover (slope of the fluorescence curve) is proportional to the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of each line represents the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (Ki + [I]) . This allows for the determination of both kinact and Ki.[5]

Phase 2: Verifying the Covalent Adduct

Kinetic data strongly suggests covalent inhibition, but direct physical evidence is required for definitive validation. Mass spectrometry (MS) is the primary tool for confirming that a covalent bond has formed and for identifying the precise amino acid residue that has been modified.[7]

Key Experiments:
  • Intact Protein MS Analysis: The target protein is incubated with the inhibitor, and the total mass of the protein is measured. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 protein-inhibitor adduct.[5]

  • Bottom-Up Proteomics (LC-MS/MS): The protein-inhibitor adduct is proteolytically digested (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact peptide that contains the modification and, through fragmentation analysis, the specific modified amino acid.[7][8]

cluster_workflow Mass Spectrometry Workflow Incubation 1. Incubate Protein + Inhibitor Digestion 2. Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC 3. LC Separation of Peptides Digestion->LC MS1 4. MS1 Scan (Measure Peptide Masses) LC->MS1 MS2 5. MS/MS Fragmentation (Sequence Peptides) MS1->MS2 Select Modified Peptide Analysis 6. Data Analysis (Identify Modified Peptide) MS2->Analysis

Caption: Workflow for identifying the site of covalent modification.

Experimental Protocol: LC-MS/MS for Adduct Site Identification
  • Reagents & Materials:

    • Purified target protein (≥95% purity).

    • Inhibitor stock solution in DMSO.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation.

    • Sequencing-grade trypsin.

    • Formic acid and acetonitrile for LC-MS.

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.

  • Procedure:

    • Adduct Formation: Incubate the target protein (e.g., 5 µM) with a 5-fold molar excess of the inhibitor for 2 hours at room temperature. Include a control sample with DMSO only.

    • Denaturation, Reduction, and Alkylation: Denature the protein with 8 M urea. Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C). Alkylate free cysteines (those not bound by the inhibitor) with IAM (55 mM, 20 min at room temperature in the dark). This step is crucial to prevent disulfide scrambling and to differentiate the inhibitor-bound cysteine from other cysteines.

    • Digestion: Dilute the urea concentration to <1 M with reaction buffer. Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

    • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 ZipTip or equivalent.

    • LC-MS/MS Analysis: Inject the cleaned peptides onto the nano-LC-MS/MS system. Use a data-dependent acquisition (DDA) method where the instrument cycles between full MS1 scans and several MS/MS scans of the most abundant precursor ions.[9]

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS spectra against the known sequence of the target protein.[9]

    • Crucially, define a variable modification in the search parameters corresponding to the mass of the propanamide moiety of the inhibitor (after loss of chlorine) on cysteine residues.

    • The software will identify spectra that match peptides containing this specific mass shift, confirming the covalent modification and identifying the modified residue.

Phase 3: Cellular Target Engagement and Functional Consequences

Confirming that an inhibitor binds its target in a test tube is essential, but demonstrating engagement in the complex environment of a living cell is the true test of its potential. Cell-based assays are used to measure how much of the target protein is bound by the inhibitor at a given concentration (target occupancy) and to verify that this engagement leads to the desired biological outcome.[10][11]

Key Experiments:
  • Cellular Target Occupancy Assays:

    • Activity-Based Protein Profiling (ABPP) Competition: Cells are treated with the test inhibitor, then lysed and treated with a broad-spectrum covalent probe (an ABP) that labels the active sites of a class of enzymes. A reduction in labeling of the target protein indicates it was occupied by the test inhibitor.[12]

    • NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound. It provides real-time occupancy data.[13]

  • Downstream Pathway Analysis (Western Blot): If the target protein is part of a known signaling pathway, its inhibition should lead to predictable changes in the phosphorylation state or expression level of downstream proteins. Western blotting can be used to measure these effects.

Comparative Cellular Activity (Hypothetical Data)
Assay2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamideEstablished Covalent InhibitorRationale for Importance
Target Occupancy (OC50) 200 nM50 nMMeasures the concentration needed to bind 50% of the target protein in cells. Links biochemical potency to cellular activity.
Downstream Signaling (EC50) 250 nM65 nMQuantifies the functional consequence of target engagement (e.g., inhibition of a downstream phosphorylation event).
Cell Proliferation (GI50) 500 nM100 nMAssesses the ultimate phenotypic effect, such as growth inhibition in cancer cell lines.
Experimental Protocol: Western Blot for Downstream Signaling
  • Reagents & Materials:

    • Relevant cell line expressing the target protein.

    • Cell culture medium and supplements.

    • Inhibitor stock solution in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against the target, a downstream marker (e.g., p-ERK), and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response curve of the inhibitor (e.g., 0, 10, 50, 100, 500, 2000 nM) for a fixed time (e.g., 4 hours).

    • Cell Lysis: Wash cells with cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk). Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Add chemiluminescent substrate and image the blot using a digital imager. Quantify band intensities using software like ImageJ.

Conclusion: A Triad of Evidence for Covalent Validation

The validation of a targeted covalent inhibitor like 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide rests on a triad of essential evidence:

  • Biochemical Potency: Rigorous kinetic analysis to establish the inhibitor's efficiency (kinact/Ki).

  • Direct Physical Adduct Confirmation: Unambiguous mass spectrometry data to prove covalent bond formation and identify the site of modification.

  • Cellular On-Target Activity: Demonstration of target engagement in a cellular context that leads to a measurable functional outcome.

By systematically pursuing this multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action and therapeutic potential of a novel covalent inhibitor, paving the way for further preclinical and clinical development.

References

  • Kantae, V., Polanski, R., Lewis, H.J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • Willems, L.I., Overkleeft, H.S., & van Kasteren, S.I. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. Available from: [Link]

  • Zhang, T., Li, Y., Ma, L., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available from: [Link]

  • PubChem. Propanamide, 2-chloro-N,N-diethyl-. PubChem. Available from: [Link]

  • Google Patents. (2024). WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications. Google Patents.
  • Grant, B.J., & Luk, L.Y.P. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Li, F., Li, Y., Li, Y., et al. (2026). Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Available from: [Link]

  • Arkin, M.R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening. Available from: [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., et al. (2019). Advanced approaches of developing targeted covalent drugs. Journal of Controlled Release. Available from: [Link]

  • C. B. Afonso, C. M. C. M. de Macedo, G. J. V. V. da Silva, et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Available from: [Link]

  • Pascual, A., Macfhionnghaile, P., Furey, A., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Ábrányi-Balogh, P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. Available from: [Link]

  • Scott, A.D., & Edfeldt, F. (2022). Target Engagement Assays in Early Drug Discovery. Molecules. Available from: [Link]

  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available from: [Link]

  • Pejov, P., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules. Available from: [Link]

  • RSC Publishing. (2026). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Chemical Biology. Available from: [Link]

  • Sutanto, F., et al. (2020). Recent advances in the development of covalent inhibitors. Drug Discovery Today. Available from: [Link]

  • NextSDS. 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylpropanamide. NextSDS. Available from: [Link]

  • Center for Drug Evaluation, Taiwan FDA. (2025). Co-crystal Compound Regulatory Property Classification and Identification Methods. RegMed. Available from: [Link]

  • NextSDS. 2-chloro-N-(naphthalen-1-yl)propanamide. NextSDS. Available from: [Link]

  • Google Patents. (1989). US4806656A - Preparation of N-thienyl-chloroacetamides and tetrahydro-thien-3-ylidenimines. Google Patents.
  • Das, R.P., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Advances. Available from: [Link]

  • National Institutes of Health. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. Available from: [Link]

  • Jorge, T.F., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. Available from: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available from: [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Certara. Available from: [Link]

  • MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank. Available from: [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. Domainex. Available from: [Link]

  • SciSpace. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology. Available from: [Link]

  • Willems, L.I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available from: [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Available from: [Link]

Sources

Benchmarking binding kinetics of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to accurately profile novel electrophilic fragments. The compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide represents a highly specific class of targeted covalent inhibitors (TCIs). It combines an α -chloroacetamide warhead—a classic SN​2 electrophile—with a sulfolane (1,1-dioxidotetrahydrothiophene) ring. The sulfolane moiety is highly polar, non-protic, and acts as a strong hydrogen bond acceptor, drastically altering the non-covalent recognition phase of binding compared to standard lipophilic rings.

To objectively benchmark this compound, we must move beyond simple IC50​ values, which are inherently time-dependent for covalent drugs, and instead isolate the reversible binding affinity ( KI​ ) from the covalent inactivation rate ( kinact​ )[1].

This guide provides a comprehensive, self-validating framework for benchmarking the binding kinetics of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide against alternative electrophiles.

Mechanistic Rationale: The Two-Step Covalent Model

Targeted covalent inhibitors operate via a two-step mechanism. First, the sulfolane moiety drives the non-covalent association with the target's binding pocket, establishing an equilibrium ( KI​ ). Second, the α -chloroacetamide warhead is positioned in proximity to a nucleophilic residue (typically a cysteine), facilitating an irreversible alkylation event ( kinact​ )[2].

Understanding this causality is critical: a compound might show poor overall potency because it lacks initial affinity (high KI​ ), or because its warhead is too unreactive (low kinact​ ). Benchmarking requires decoupling these parameters.

CovalentMechanism E Target Protein (E) EI Reversible Complex (E·I) Governed by K_I E->EI k_on I Inhibitor (I) (Sulfolane-Warhead) I->EI K_I EI->E k_off EI_cov Covalent Adduct (E-I) Governed by k_inact EI->EI_cov k_inact (Irreversible Alkylation)

Fig 1: Two-step kinetic model for targeted covalent inhibition.

Comparative Performance Analysis

To demonstrate the kinetic profile of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, we benchmark it against three alternative electrophilic architectures targeting a model recombinant kinase (containing a reactive active-site cysteine).

The efficiency of a covalent binder is defined by the ratio kinact​/KI​ .

Table 1: Kinetic Benchmarking of Electrophilic Warheads

Compound ArchitectureWarhead Type KI​ ( μM ) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Mechanistic Observation
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide α -Chloroacetamide12.54.2336 Sulfolane dipole enhances KI​ ; moderate SN​2 reactivity.
N-Phenylacrylamide analog Acrylamide8.20.897 Better KI​ (hydrophobic), but slower Michael addition ( kinact​ ).
2-chloro-N-phenylpropanamide α -Chloroacetamide5.14.5882 High affinity and reactivity; high risk of off-target toxicity.
2-fluoro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide α -Fluoroacetamide14.0< 0.1< 7 Poor leaving group (Fluorine) abolishes kinact​ .

Data Interpretation: The sulfolane-based α -chloroacetamide provides a highly balanced kinetic profile. While a standard phenyl ring drives tighter reversible binding ( KI​=5.1μM ), it often leads to promiscuous hydrophobic interactions. The sulfolane ring sacrifices some affinity ( KI​=12.5μM ) but offers superior physicochemical properties (solubility) while maintaining a robust inactivation rate.

Self-Validating Experimental Protocols

To generate the data above, you must employ orthogonal, self-validating assays. Relying solely on biochemical activity assays can yield false positives due to compound aggregation or redox cycling. We utilize Intact Mass Spectrometry for target engagement and Surface Plasmon Resonance (SPR) for precise kinetic derivation[3].

Protocol A: Intact Mass Spectrometry (Time-Dependent Adduct Formation)

Purpose: Direct, label-free observation of the covalent complex to confirm 1:1 stoichiometry and calculate kobs​ . Self-Validation Mechanism: Always run a parallel control using a non-reactive analog (e.g., the corresponding propanamide lacking the 2-chloro group). If the control shows a mass shift, your compound is non-specifically aggregating, not covalently binding.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target recombinant protein to 2 μM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will scavenge the α -chloroacetamide.

  • Compound Incubation: Prepare a 10x concentration series of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (10 μM to 200 μM ) in DMSO. Add to the protein solution (final DMSO 2%).

  • Time-Course Quenching: At specific time intervals (0, 5, 10, 20, 40, 60 minutes), extract 10 μL aliquots and quench the reaction by adding 10 μL of 1% Formic Acid.

  • LC-MS Analysis: Inject the quenched samples onto an LC-MS system equipped with a C4 intact protein column. Run a rapid gradient (5% to 90% Acetonitrile over 5 minutes).

  • Deconvolution & Analysis: Use deconvolution software (e.g., MaxEnt1) to convert the m/z envelope to intact mass. Calculate the ratio of the modified peak (Protein Mass + Compound Mass - HCl) to the unmodified peak to determine the percentage of occupancy over time.

Protocol B: Surface Plasmon Resonance (SPR) for Covalent Kinetics

Purpose: High-throughput, real-time monitoring of both KI​ and kinact​ [3]. Self-Validation Mechanism: The extended dissociation (washout) phase. Reversible inhibitors will show an exponential decay back to baseline. Covalent inhibitors will exhibit a flat dissociation curve, proving irreversible target engagement.

SPRWorkflow Immobilize 1. Target Immobilization (Amine Coupling to Sensor) Inject 2. Analyte Injection (Concentration Series) Immobilize->Inject Washout 3. Extended Washout (Confirm Irreversibility) Inject->Washout Analyze 4. Kinetic Fitting (k_inact / K_I Derivation) Washout->Analyze Control Self-Validation: Non-reactive Analog Check Control->Inject Negative Control

Fig 2: SPR workflow for evaluating covalent binding kinetics and irreversibility.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Preparation: Prepare a 5-point dilution series of the compound in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Multi-Cycle Kinetics: Inject the compound series sequentially. Use an association time of 180 seconds.

  • Extended Dissociation: Crucially, monitor the dissociation phase for at least 600 seconds. For 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, the sensorgram should remain flat, indicating the α -chloroacetamide has permanently alkylated the target.

  • Data Fitting: Fit the resulting sensorgrams using a two-state reaction model in the SPR evaluation software. The software will output KA​ (which is 1/KI​ ) and kinact​ . Plot kobs​ vs. [I] to manually verify the hyperbolic fit: kobs​=(kinact​×[I])/(KI​+[I]) .

Conclusion

Benchmarking 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide requires a rigorous, multi-assay approach. By utilizing intact mass spectrometry to confirm the covalent mechanism and SPR to decouple KI​ from kinact​ , researchers can objectively compare the unique physicochemical benefits of the sulfolane ring against traditional lipophilic scaffolds. This self-validating workflow ensures that lead optimization is driven by true kinetic efficiency ( kinact​/KI​ ) rather than assay-dependent artifacts.

References

  • Tang, Z., Roberts, C. C., & Chang, C. A. (2017). "Predicting Biomolecular Binding Kinetics: A Review." Journal of Chemical Theory and Computation - ACS Publications.[Link]

Sources

Cross-Reactivity Profiling of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase drug discovery, offering unmatched potency, prolonged target engagement, and the ability to target shallow or non-canonical binding pockets[1]. However, the central challenge in covalent ligand discovery remains balancing intrinsic electrophilic reactivity with proteome-wide selectivity.

This guide provides an in-depth, objective comparison of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide (CDTP) —a novel covalent fragment probe—against traditional acrylamide and unbranched chloroacetamide alternatives. By combining high-throughput intact mass spectrometry with live-cell Activity-Based Protein Profiling (ABPP), we establish a self-validating framework for evaluating kinase cross-reactivity[2].

Mechanistic Rationale: Tuning the Electrophile

The structural design of CDTP integrates two critical components that dictate its cross-reactivity profile:

  • The Sulfolane Core (1,1-dioxidotetrahydrothiophene): Unlike traditional basic amines (e.g., piperazines) that often trigger hERG liabilities or widespread electrostatic promiscuity in kinase hinge regions, the sulfolane ring is a highly polar, non-ionic hydrogen-bond acceptor. It provides unique shape complementarity and enhances aqueous solubility without driving non-specific ionic interactions.

  • The α -Chloropropanamide Warhead: Kinase TCIs typically target the nucleophilic thiolate of non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR)[1]. While unbranched α -chloroacetamides undergo rapid SN​2 alkylation leading to rampant proteome-wide toxicity[3], CDTP incorporates a methyl group at the α -position. This sterically hinders the SN​2 transition state, acting as a kinetic bottleneck. Consequently, covalent bond formation only occurs when the sulfolane core provides exceptional non-covalent residence time, effectively decoupling intrinsic reactivity from target-driven selectivity[4].

Mechanism Cys Kinase Cysteine (Thiolate State) SN2 S_N2 Transition State (Sterically Tuned) Cys->SN2 Nucleophilic Attack CDTP CDTP Probe (α-chloropropanamide) CDTP->SN2 Adduct Irreversible Covalent Adduct + Cl⁻ SN2->Adduct Chloride Leaving

S_N2 mechanism of CDTP targeting kinase cysteines, sterically tuned by the propanamide methyl group.

Experimental Workflows: A Self-Validating System

To objectively profile CDTP against kinase panels, we utilize a two-tiered orthogonal screening approach. The causality behind this design is simple: in vitro assays prove direct target engagement, while in cellulo assays expose physiological off-target liabilities[5].

Workflow Lib Covalent Fragment Library (CDTP & Analogs) nMS Intact Protein MS (nMS) Recombinant Kinase Panel Lib->nMS Filter Hit Identification (Mass Shift = +Adduct - Cl) nMS->Filter Identifies On-Targets ABPP isoTOP-ABPP Live-Cell Proteome Profiling Filter->ABPP Selects Lead Probes Selectivity Proteome-Wide Selectivity Mapping ABPP->Selectivity Quantifies Off-Targets

Self-validating workflow combining intact MS and isoTOP-ABPP for covalent kinase probe profiling.

Protocol 1: High-Throughput Intact Protein Mass Spectrometry (nMS)

Denaturing nMS is strictly utilized for primary screening because it physically distinguishes irreversible covalent adducts from transient non-covalent binders, which dissociate during ionization[5].

  • Incubation: Dilute recombinant kinase domains (1 µM final) in HEPES buffer (pH 7.5). Add CDTP or comparative probes (10 µM final, 1% DMSO). Incubate at 25°C for 4 hours.

  • Quenching: Halt the SN​2 reaction by adding 1% formic acid, which protonates the highly reactive cysteine thiolate back to a stable thiol.

  • Desalting: Pass the sample through a C4 solid-phase extraction tip to remove salts and non-covalently bound small molecules.

  • Acquisition & Deconvolution: Analyze via microflow LC coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the multiply charged envelope to a zero-charge intact mass.

  • Validation: A positive hit is defined by a mass shift of exactly +[Massprobe​−36.46 Da (HCl)] , confirming irreversible alkylation[3].

Protocol 2: isoTOP-ABPP for Proteome-Wide Selectivity

While nMS proves engagement, it cannot assess off-target liabilities in a complex proteome. Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) provides a cellular counter-screen by quantifying the competition between the covalent probe and a universal reactive alkyne probe across thousands of native cysteines[2].

  • In Situ Labeling: Treat live human cancer cells (e.g., A549) with 1 µM CDTP or vehicle for 2 hours.

  • Universal Tagging: Lyse cells and treat the proteome with 100 µM iodoacetamide-alkyne (IA-alkyne) for 1 hour to tag all unreacted, solvent-exposed cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition to attach a biotin-azide tag containing a TEV protease cleavage site and an isotopically light (vehicle) or heavy (CDTP-treated) mass tag.

  • Enrichment & LC-MS/MS: Enrich labeled proteins on streptavidin beads, perform on-bead trypsin digestion, and release the labeled peptides via TEV cleavage for quantitative LC-MS/MS analysis.

  • Validation: Calculate the Light/Heavy (L/H) ratio for each identified cysteine. An L/H>4.0 indicates that CDTP successfully competed for (and covalently modified) that specific cysteine in live cells[2].

Comparative Performance Data

To contextualize the performance of CDTP, we compared it against two structural analogs: an Acrylamide Analog (representing standard reversible/irreversible Michael acceptors) and a Standard Chloroacetamide (lacking the α -methyl steric hindrance).

Table 1: In Vitro Kinase Panel Profiling (nMS)

Data represents labeling efficiency after 4 hours at 10 µM against a panel of 100 recombinant kinases containing targetable cysteines.

Compound ClassWarhead TypeIntrinsic Reactivity ( GSHt1/2​ )BTK Cys481 LabelingEGFR Cys797 LabelingKinase Panel Promiscuity (Hits >50%)
CDTP α -chloropropanamide145 min88%72%4 / 100
Acrylamide Analog Michael Acceptor>300 min45%30%2 / 100
Standard Chloroacetamide Unhindered SN​2 12 min99%95%41 / 100

Analysis: The standard chloroacetamide exhibits rampant promiscuity due to its high intrinsic reactivity ( GSHt1/2​=12 min )[4]. Conversely, the acrylamide analog is too unreactive, leading to poor target engagement. CDTP strikes an optimal balance: the α -methyl group dampens reactivity enough to prevent widespread promiscuity (only 4 off-targets) while maintaining excellent engagement at primary targets like BTK and EGFR.

Table 2: Proteome-Wide Selectivity in Live Cells (isoTOP-ABPP)

Data derived from A549 cells treated with 1 µM compound for 2 hours. Total quantified cysteines: ~2,500.

Compound ClassHighly Engaged Cysteines ( L/H>4.0 )Off-Target Toxicity ProfileCellular Phenotype (24h)
CDTP 12Minimal; highly restricted to specific kinase sub-families.Viable; specific pathway inhibition.
Acrylamide Analog 3Negligible off-targets, but poor target occupancy.Viable; incomplete pathway inhibition.
Standard Chloroacetamide >150Rampant alkylation of metabolic enzymes and scaffolding proteins.Target-independent cell death.

Analysis: The ABPP data confirms the in vitro findings in a physiological setting[1]. The standard chloroacetamide exceeds the "window of selectivity," leading to rampant proteome-wide reactivity and target-independent toxicity[1]. CDTP maintains a highly restricted target profile, proving that sterically tuned α -chloropropanamides are superior to unbranched chloroacetamides for developing selective chemical probes[3].

Conclusion & Strategic Recommendations

When designing covalent kinase panels, the choice of electrophile is as critical as the non-covalent recognition scaffold. The data demonstrates that CDTP is a highly optimized covalent fragment. By utilizing a sulfolane core for non-ionic affinity and an α -chloropropanamide for sterically-gated SN​2 reactivity, CDTP successfully avoids the proteome-wide toxicity associated with standard chloroacetamides while outperforming the target engagement of simple acrylamides. For drug development professionals utilizing FBDD (Fragment-Based Drug Discovery), CDTP represents a highly viable starting point for developing selective, irreversible kinase inhibitors.

Sources

Selectivity Validation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide in Wild-Type vs. Mutant Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted covalent inhibitors (TCIs) requires rigorous validation to ensure that the reactive "warhead" engages only the intended amino acid residue without causing promiscuous off-target toxicity. This guide provides an in-depth comparative analysis and experimental framework for validating 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide —a sulfolane-based α -chloroamide—against its primary target, the peptidyl-prolyl cis-trans isomerase Pin1 .

By utilizing Wild-Type (WT) Pin1 and its catalytically inactive C113A mutant as a self-validating system, researchers can definitively prove mechanism-based selectivity.

Mechanism of Action & The Rationale for Mutant Validation

Pin1 is a unique isomerase that regulates multiple oncogenic pathways, making it a highly desirable, yet historically elusive, cancer target 1. The compound 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide leverages a dual-recognition mechanism analogous to the well-characterized inhibitor Sulfopin:

  • Non-Covalent Anchoring: The 1,1-dioxidotetrahydrothiophene (sulfolane) core acts as a high-affinity anchor, binding tightly within the basic pocket of Pin1.

  • Covalent Trapping: Once anchored, the α -chloroamide warhead is brought into precise proximity with Cys113 , the nucleophilic residue in the Pin1 active site, forming an irreversible thioether bond.

Why use the C113A Mutant? Causality in TCI development demands proof that inhibition is driven exclusively by the targeted residue. Mutating Cysteine 113 to Alanine (C113A) removes the nucleophilic thiol group while preserving the protein's overall 3D architecture 2. If the inhibitor is truly selective, covalent adduct formation will drop to 0% in the C113A mutant. Any residual covalent binding in the mutant indicates promiscuous attack on off-target lysines or other cysteines, immediately flagging the compound for high toxicity risk.

Mechanism Inhibitor Chloroacetamide Inhibitor WT Pin1 WT (Active Cys113) Inhibitor->WT Nucleophilic attack Mutant Pin1 C113A (Mutant) Inhibitor->Mutant Non-covalent only Complex Covalent Adduct (Irreversible) WT->Complex Thioether bond NoReaction No Covalent Bond (Validated) Mutant->NoReaction Lacks thiol

Covalent engagement mechanism of Pin1 WT versus the C113A mutant.

Comparative Analysis: Sulfolane-Chloroacetamides vs. Alternatives

Historically, chloroacetamides have been considered too intrinsically reactive for drug development compared to acrylamides 3. However, the unique geometry of the Pin1 active site reverses this paradigm. Attempts to substitute the chloroamide warhead with an acrylamide in sulfolane-based scaffolds resulted in a complete loss of covalent binding 4. The table below objectively compares 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide against alternative Pin1 inhibitors.

Table 1: Comparative Performance of Pin1 Inhibitors
Inhibitor ClassWarhead / MechanismWT Pin1 IC₅₀C113A Pin1 IC₅₀Selectivity & Toxicity Profile
Sulfolane-Chloroamide α -chloroamide (Covalent)< 50 nM> 10,000 nMHigh Selectivity. Tuned reactivity relies strictly on sulfolane pre-organization.
Juglone 5Michael Acceptor (Covalent)~ 1,000 nM~ 1,500 nMPoor Selectivity. Promiscuous redox cycler; highly toxic in cellular assays.
PiB Reversible Competitive~ 1,500 nM~ 1,800 nMModerate Selectivity. Poor cellular permeability and low residence time.
Sulfolane-Acrylamide Acrylamide (Covalent)> 10,000 nM> 10,000 nMInactive. Fails to achieve the necessary transition state geometry for Cys113 attack.

Experimental Protocols for Selectivity Validation

To establish a self-validating system, the following protocol utilizes Intact Protein LC-MS. The causality of the assay relies on three parallel arms: a vehicle control (establishes baseline mass), a WT test arm (proves engagement), and a C113A validation arm (proves site-specificity).

Protocol: Intact Protein LC-MS Target Engagement

Step 1: Critical Buffer Exchange Causality Check: Standard protein storage buffers contain Dithiothreitol (DTT) or β -mercaptoethanol. These free thiols will act as competing nucleophiles, prematurely reacting with the chloroamide warhead and causing a false negative.

  • Pass 10 µM of WT Pin1 and C113A Pin1 through Zeba Spin Desalting Columns (7K MWCO) pre-equilibrated with Thiol-Free Reaction Buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

Step 2: Controlled Incubation

  • Prepare three reaction vials:

    • Arm A (WT Control): 2 µM WT Pin1 + 1% DMSO.

    • Arm B (WT Test): 2 µM WT Pin1 + 20 µM Inhibitor.

    • Arm C (Mutant Validation): 2 µM C113A Pin1 + 20 µM Inhibitor.

  • Incubate all vials at 25°C for exactly 2 hours to allow for time-dependent covalent bond formation.

Step 3: LC-MS Acquisition & Deconvolution

  • Quench the reaction by adding 1% Formic Acid.

  • Inject 2 µL of each sample onto a C4 analytical column coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to elute the intact protein.

  • Use MaxEnt1 (or equivalent deconvolution software) to reconstruct the multiply charged spectra into zero-charge intact mass peaks.

Workflow Prep Buffer Exchange (Remove DTT) Incubate Incubate Inhibitor with WT/C113A Prep->Incubate LCMS LC-MS Analysis Incubate->LCMS ResultWT WT: Mass Shift LCMS->ResultWT ResultMut C113A: No Shift LCMS->ResultMut

Step-by-step intact protein LC-MS workflow for validating target engagement.

Quantitative Data Summary

A successful validation of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide will yield the following mass shift profile. The mass of the covalent adduct should equal the mass of the apo-protein plus the mass of the inhibitor, minus the mass of HCl (36.5 Da) lost during the substitution reaction.

Table 2: Expected LC-MS Validation Data
Protein ConstructInhibitor ConcentrationExpected Apo Mass (Da)Observed Mass (Da)Mass Shift ( Δ Da)Labeling Efficiency
WT Pin1 (Vehicle) 0 µM18,245.018,245.100%
WT Pin1 (Test) 20 µM18,245.018,460.5+ 215.5> 95%
C113A Pin1 (Validation) 20 µM18,213.0*18,213.200%

*Note: The C113A mutation reduces the baseline apo-protein mass by ~32 Da (loss of the sulfur atom).

References

  • Dubiella, C., et al. "Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo." Nature Chemical Biology.
  • Wang, Z., et al. "Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1)." ACS Publications.
  • Keeley, A., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI Pharmaceuticals.
  • Pinch, B., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society.
  • Saeed, M., et al. "Peptidyl-prolyl cis/trans isomerase Pin1 interacts with hepatitis B virus core particle, but not with HBc protein, to promote HBV replication." Frontiers in Microbiology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide. In the absence of specific safety data for this compound, the following recommendations are based on the known hazards of structurally related chloroacetamide compounds. The chloroacetamide functional group is a reactive electrophile, and appropriate precautions are necessary to minimize exposure.[1]

Hazard Identification and Risk Assessment

Due to the presence of the chloroacetamide moiety, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide is presumed to pose several health risks. Analogs such as 2-chloroacetamide are classified as toxic if swallowed, may cause an allergic skin reaction, and are suspected of damaging fertility or the unborn child.[2][3] The primary hazards are associated with its potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion or absorption.

Table 1: Potential Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[1][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[3]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or irritation[4][5]
Acute Aquatic ToxicityCategory 3H402: Harmful to aquatic life[2]

Engineering Controls: The First Line of Defense

To minimize the risk of exposure, all handling of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide should be conducted within a certified chemical fume hood.[1] This provides adequate general and local exhaust ventilation to keep airborne concentrations low.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[3]Protects against splashes and airborne particles.
Hands Chemically resistant gloves (e.g., nitrile).[1]Prevents skin contact and potential absorption. Gloves must be inspected before use and disposed of after handling the compound.[6]
Body A flame-resistant lab coat and closed-toe shoes are mandatory.[1][7]Protects skin and clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge is recommended, especially when handling larger quantities or if there is a risk of aerosol or dust generation.[1]Protects against inhalation of harmful airborne particles.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram illustrates the key steps for handling 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid dust generation prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the solid slowly - Keep the container covered as much as possible weigh->dissolve Careful transfer reaction Reaction/Application - Conduct all manipulations within the fume hood - Maintain a clean and organized workspace dissolve->reaction Controlled addition cleanup Decontamination & Cleanup - Wipe down surfaces with an appropriate solvent - Segregate waste for proper disposal reaction->cleanup Post-experiment removal PPE Removal & Hygiene - Remove gloves and lab coat before leaving the lab - Wash hands thoroughly with soap and water cleanup->removal Final step

Caption: Workflow for the safe handling of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing all required PPE as outlined in Table 2. Verify that the chemical fume hood is functioning correctly.

  • Weighing: If working with a solid form, weigh the necessary amount on an analytical balance located inside the fume hood to contain any dust.

  • Dissolution: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Keep the container covered when not actively adding solvent.

  • Reaction/Application: Perform all experimental procedures involving the compound within the fume hood. Maintain a clutter-free workspace to prevent spills.

  • Decontamination and Cleanup: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent for cleaning.

  • PPE Removal and Hygiene: Remove your lab coat and gloves before exiting the laboratory. Always wash your hands thoroughly with soap and water after handling the compound.[6]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[1] For small spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.[1] For larger spills, dike the area to contain the material.[1] Always wear appropriate PPE, including respiratory protection, during cleanup.[1]

Waste Disposal Plan

All waste containing 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1]

Disposal Workflow:

collect Collect Waste - Place contaminated solids and liquids in separate, labeled, and sealed containers. label Label Containers - Clearly label containers with 'Hazardous Waste' and the chemical name. collect->label store Temporary Storage - Store waste containers in a designated, secondary containment area. label->store dispose Professional Disposal - Arrange for disposal through your institution's environmental health and safety office. store->dispose

Caption: Waste disposal workflow for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)propanamide.

Do not discharge the chemical or its waste into drains or the environment.[2][8] All disposal must be in accordance with federal, state, and local regulations.[1]

References

  • 2-chloroacetamide - Sdfine. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

  • Propanamide, 2-chloro-N,N-diethyl- | C7H14ClNO | CID 41046 - PubChem. (n.d.). Retrieved from [Link]

  • chemstream. (2017, May 1). Retrieved from [Link]

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-propylpropanamide - NextSDS. (n.d.). Retrieved from [Link]

  • 2-Chloroacetamide - Eurofins. (n.d.). Retrieved from [Link]

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylpropanamide - NextSDS. (n.d.). Retrieved from [Link]

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.